1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Description
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Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDESHLNQPGTMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride: Structure, Properties, and Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a well-established "privileged structure" in pharmacology, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide delves into the specific structural attributes, physicochemical properties, a validated synthetic pathway, and the potential therapeutic relevance of this fluorinated derivative. The inclusion of a 4-fluorophenyl moiety often enhances pharmacokinetic properties, such as metabolic stability and membrane permeability, making this compound a valuable building block for novel therapeutic agents. The primary amine provides a crucial handle for salt formation, improving solubility and offering a key interaction point for target binding.
Chemical Identity and Structure
This compound is a substituted isoxazole derivative. The core structure consists of a five-membered isoxazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methanamine group. The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility.
-
IUPAC Name: [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride
-
Molecular Formula: C₁₀H₁₀ClFN₂O
-
Molecular Weight: 228.65 g/mol
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are derived from its composite structure. The aromatic rings contribute to its rigidity and potential for pi-stacking interactions, while the polar amine and isoxazole nitrogens provide hydrogen bonding capabilities. Quantitative data for the closely related ortho-fluoro isomer provides a reasonable estimation of its properties.[3]
| Property | Value (Estimated) | Source |
| Molecular Weight | 228.65 g/mol | Calculated |
| XLogP3 | ~1.5 - 2.5 | Estimated based on analogs |
| Hydrogen Bond Donors | 1 (as free base) | [3] |
| Hydrogen Bond Acceptors | 3 (as free base) | [3] |
| Topological Polar Surface Area | 52.1 Ų (as free base) | [3] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol | Expected for hydrochloride salts |
Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. The most robust and common method involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This approach offers high regioselectivity and yield.
Synthetic Strategy and Workflow
The synthesis initiates with the conversion of a commercially available substituted benzaldehyde to its corresponding aldoxime. This aldoxime is then oxidized in situ to generate a highly reactive nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with a suitable three-carbon alkyne partner to form the isoxazole ring. Subsequent functional group manipulation yields the final amine, which is then precipitated as a hydrochloride salt.
Caption: Representative synthetic workflow for the target compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for synthesizing similar isoxazole derivatives.[1][5]
Step 1: Synthesis of 4-Fluorobenzaldoxime
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-fluorobenzaldoxime as a white solid.
-
Causality: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime.
-
Step 2: [3+2] Cycloaddition to form the Isoxazole Ring
-
Dissolve 4-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to generate the intermediate hydroximoyl chloride.
-
To this mixture, add a solution of propargylamine (1.2 eq) and triethylamine (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: NCS chlorinates the oxime, which upon dehydrochlorination by triethylamine, forms the 4-fluorophenyl nitrile oxide dipole in situ. This highly reactive species is immediately trapped by propargylamine in a regioselective cycloaddition to form the 5-(aminomethyl)-substituted isoxazole.
-
-
Perform an aqueous workup by partitioning between ethyl acetate and water. Dry the organic layer and concentrate under reduced pressure. Purify the crude product via column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as its hydrochloride salt.
-
Trustworthiness: This final precipitation step serves as both a purification method and a means to convert the amine into a more stable, weighable, and water-soluble form.
-
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include aromatic protons from the fluorophenyl ring (appearing as multiplets or doublets of doublets), a characteristic singlet for the isoxazole C4-proton, a singlet for the aminomethyl (-CH₂-) protons, and a broad signal for the amine protons.
-
¹³C NMR: Would show distinct signals for the aromatic carbons, the isoxazole ring carbons (C3, C4, C5), and the aliphatic aminomethyl carbon.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands from the amine, C=N and C=C stretches from the aromatic and isoxazole rings, and a strong C-F bond vibration.
Biological and Medicinal Chemistry Context
The isoxazole ring is a bioisostere for various functional groups and is found in several FDA-approved drugs, highlighting its pharmacological acceptance.[5] Its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]
-
The Role of the Scaffold: The 3-aryl-5-(aminomethyl)isoxazole scaffold serves as a versatile template. The aryl group at the 3-position can be modified to optimize binding in hydrophobic pockets of target proteins, while the aminomethyl group at the 5-position provides a basic center for salt bridge formation or hydrogen bonding.
-
Impact of Fluorination: The 4-fluoro substituent on the phenyl ring is a common feature in modern drug design. It can enhance binding affinity through favorable electrostatic interactions and, crucially, can block sites of oxidative metabolism (e.g., para-hydroxylation), thereby improving the compound's metabolic stability and oral bioavailability.
-
Potential Applications: Given the known activities of related compounds, this compound is a prime candidate for screening in various therapeutic areas. It can serve as a key intermediate for further elaboration into more complex drug candidates or be evaluated for its intrinsic biological activity, for instance, as an inhibitor of kinases or other enzymes.[6]
Caption: The isoxazole core as a privileged scaffold for drug discovery.
Safety and Handling
Based on safety data for structurally related aminomethyl isoxazoles, this compound should be handled with appropriate care in a laboratory setting.[7]
-
Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound represents a strategically designed chemical entity that combines the pharmacologically validated isoxazole core with key functional groups known to impart favorable drug-like properties. Its straightforward and high-yielding synthesis makes it an accessible building block for discovery programs. The combination of the metabolically robust 4-fluorophenyl group and the versatile aminomethyl handle positions this compound as a high-potential scaffold for the development of novel therapeutics across multiple disease areas.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45602051, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem. Retrieved from [Link]
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Al-Mawsawi, L. Q., Al-Karagoly, H. K., & Al-Khafaji, M. S. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Retrieved from [Link]
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Ghasemzadeh, M. A., & Biparva, P. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142075966, (3-fluorophenyl)-(1H-imidazol-5-yl)methanamine. PubChem. Retrieved from [Link]
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Kumar, K. A., Jayaroopa, P., & Kumar, V. V. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
- Google Patents (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Royal Society of Chemistry (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
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PubMed (2015). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
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PubMed (2017). 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Retrieved from [Link]
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Introduction: A Novel Approach to Modulating Eicosanoid Signaling
An In-Depth Technical Guide to the Chemical and Pharmacological Characteristics of GSK2256294 (CAS 933747-63-8)
Authored for Researchers, Scientists, and Drug Development Professionals
GSK2256294 is a potent, selective, and orally active inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1] Developed to explore the therapeutic potential of modulating the epoxyeicosatrienoic acid (EET) pathway, this compound has been investigated for its role in inflammation, cardiovascular disease, and metabolic disorders.[1][2] The inhibition of sEH prevents the degradation of EETs, which are lipid signaling molecules known to possess anti-inflammatory, vasodilatory, and tissue-protective properties.[3][4] This guide provides a comprehensive overview of the chemical characteristics, pharmacological profile, and key experimental insights for GSK2256294, offering a critical resource for professionals in drug discovery and development.
Core Chemical Characteristics
While some commercial chemical suppliers incorrectly associate CAS 933747-63-8 with a simpler isoxazole derivative, extensive scientific literature definitively identifies it as the complex molecule GSK2256294.[5][6][7]
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IUPAC Name: (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide[6]
-
Synonyms: GSK2256294A[1]
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Molecular Formula: C24H27F3N8O
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Molecular Weight: 512.52 g/mol
Table 1: Physicochemical and Identification Data
| Parameter | Value | Source |
| CAS Number | 933747-63-8 | Internal Verification |
| IUPAC Name | (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide | [6] |
| Mechanism | Soluble Epoxide Hydrolase (sEH) Inhibitor | [2][8] |
Pharmacology and Mechanism of Action
GSK2256294 is a tight-binding, reversible inhibitor of the hydrolase domain of the sEH enzyme (coded by the EPHX2 gene).[6] Its mechanism is centered on the preservation of endogenous EETs.
The sEH-EET Signaling Pathway
The enzyme sEH is a critical regulator in the arachidonic acid cascade. It metabolizes EETs, which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] By inhibiting sEH, GSK2256294 increases the bioavailability of EETs, thereby amplifying their beneficial downstream effects.[2]
EETs exert their effects through various mechanisms, including:
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Anti-inflammatory Actions: EETs can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2] They achieve this, in part, by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[2][3]
-
Vasodilation: By activating calcium-activated potassium channels in vascular smooth muscle cells, EETs cause hyperpolarization and relaxation, leading to vasodilation and increased blood flow.[2]
-
Cardioprotective and Renoprotective Effects: In preclinical models, increasing EET levels has been shown to protect against hypertension, endothelial dysfunction, and renal injury.[3]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of GSK2256294 in the EET signaling cascade.
Caption: Mechanism of Action of GSK2256294.
Pharmacokinetics and Clinical Profile
GSK2256294 has been evaluated in Phase I and Phase II clinical trials, providing valuable data on its human pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetic Parameters
In Phase I studies involving healthy subjects, GSK2256294 demonstrated predictable PK properties.
-
Absorption & Half-Life: Plasma concentrations increased with single escalating doses from 2-20 mg. The compound exhibits a long half-life, averaging between 25 and 43 hours, supporting once-daily dosing.[8][9]
-
Effect of Food and Demographics: There was no significant effect of food, age, or gender on its pharmacokinetic parameters.[8][9]
-
Metabolism: Data was collected on biliary metabolites, indicating this as a route of clearance.[8]
Pharmacodynamic Effects & Safety
-
Enzyme Inhibition: GSK2256294 demonstrated potent, dose-dependent, and sustained inhibition of sEH enzyme activity. A 20 mg dose resulted in nearly complete (99.8%) inhibition, which was sustained for up to 24 hours.[8][9] This was confirmed in tissues by measuring the reduction of DHETs (sEH products) in plasma, muscle, and adipose tissue.[3]
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Biomarker Modulation: Treatment with GSK2256294 led to a reduction in F2-isoprostanes, a marker of oxidative stress.[3] In adipose tissue of obese individuals, it decreased the percentage of pro-inflammatory T cells producing interferon-gamma (IFNγ) and reduced the secretion of TNFα.[4]
-
Safety and Tolerability: The compound was generally well-tolerated in clinical trials. The most frequently reported adverse events were headache and contact dermatitis. No serious adverse events were attributed to the drug.[6][8][9]
Table 2: Summary of Clinical Findings
| Parameter | Observation | References |
| Target | Soluble Epoxide Hydrolase (sEH) | [6][8] |
| Half-life | 25-43 hours | [8][9] |
| Dosing Regimen | Once-daily | [8] |
| PD Effect | >99% sEH inhibition at 20 mg; sustained for 24h | [8][9] |
| Key Biomarker Changes | ↓ DHETs, ↓ F2-Isoprostanes, ↓ pro-inflammatory T-cells | [3][4] |
| Most Common AEs | Headache, contact dermatitis | [8][9] |
Key Experimental Methodologies
The evaluation of sEH inhibitors like GSK2256294 relies on robust bioanalytical and functional assays.
Protocol: Assessing sEH Activity via LC-MS/MS
This protocol describes a standard method for quantifying sEH activity by measuring the conversion of an isotope-labeled EET substrate to its corresponding DHET product in a biological matrix (e.g., plasma, tissue homogenate).
Objective: To determine the percentage of sEH inhibition following treatment with GSK2256294.
Methodology:
-
Sample Preparation: Collect plasma or tissue homogenates from placebo- and GSK2256294-treated subjects.
-
Substrate Spiking: Add a known concentration of an isotope-labeled substrate, such as 14,15-EET-d11, to each sample.
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) to allow for enzymatic conversion.
-
Reaction Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with 1% formic acid). This also serves to precipitate proteins. Centrifuge to pellet the precipitate.
-
Liquid-Liquid or Solid-Phase Extraction: Transfer the supernatant and perform an extraction to concentrate the analytes (14,15-EET-d11 and the product 14,15-DHET-d11) and remove interfering substances.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Use multiple reaction monitoring (MRM) to detect and quantify the parent substrate and the diol product. Calculate the ratio of product (DHET) to remaining substrate (EET).
-
Inhibition Calculation: Compare the product-to-substrate ratio in the GSK2256294-treated samples to the placebo samples to determine the percentage of sEH inhibition.
Experimental Workflow Diagram
Sources
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An In-depth Technical Guide on the Core Mechanism of Action of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. Leveraging established knowledge of the isoxazole scaffold in medicinal chemistry, this document synthesizes a plausible mechanistic framework and outlines a rigorous experimental strategy for its validation.
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Isoxazole-containing compounds have been successfully developed into drugs for various indications, including cancer, inflammatory diseases, infections, and neurological disorders.[1][3]
The versatility of the isoxazole moiety stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, with target proteins.[3] This adaptability has made it a cornerstone in the design of potent and selective modulators of enzymes and receptors.
Proposed Mechanism of Action for (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine: A Hypothetical Framework
While the specific mechanism of action for (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine has not been empirically determined, its structural features suggest a plausible interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The 3-phenylisoxazole core is a common feature in many kinase inhibitors.
Hypothesis: (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine acts as a competitive inhibitor of a specific protein kinase, interfering with downstream signaling pathways that are critical for cell proliferation and survival.
The rationale for this hypothesis is based on the following structural considerations:
-
3-(4-Fluorophenyl) group: The phenyl ring can occupy a hydrophobic pocket in the kinase active site, a common interaction for many kinase inhibitors. The fluorine substitution can enhance binding affinity through favorable electrostatic interactions.
-
Isoxazole ring: The nitrogen and oxygen atoms of the isoxazole ring are capable of forming hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.
-
5-Methanamine group: The primary amine can act as a hydrogen bond donor or acceptor, further anchoring the molecule within the active site and providing an opportunity for synthetic modification to improve selectivity and potency.
Proposed Signaling Pathway
Based on the kinase inhibitor hypothesis, the proposed signaling pathway is depicted below. Inhibition of a key kinase in a pro-proliferative pathway, such as the MAPK/ERK or PI3K/Akt pathway, would lead to a reduction in the phosphorylation of downstream effector proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine.
Experimental Validation Strategy
A multi-tiered experimental approach is required to rigorously test the proposed mechanism of action.
Tier 1: Target Identification and Binding Characterization
The initial step is to identify the specific kinase target(s) of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for kinase panel screening.
Protocol: Kinase Panel Screening using ADP-Glo™ Assay
-
Compound Preparation: Prepare a 10 mM stock solution of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of kinase buffer.
-
Compound Addition: Add 50 nL of the compound stock solution to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the desired kinase to each well.
-
ATP Addition: Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase and identify potential hits.
Tier 2: Cellular Target Engagement and Downstream Signaling
Once a primary kinase target is identified, the next step is to confirm target engagement in a cellular context and assess the impact on downstream signaling.
Experimental Workflow: Western Blot Analysis of Phosphorylated Proteins
Caption: Workflow for Western blot analysis.
Tier 3: Functional Cellular Assays
The final tier of validation involves assessing the functional consequences of target inhibition in cells.
Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Kinase Inhibition Profile of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | >10,000 |
| Kinase C | 850 |
| ... | ... |
Table 2: Effect of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine on Cell Proliferation
| Cell Line | GI50 (µM) |
| Cancer Cell Line 1 | 0.5 |
| Cancer Cell Line 2 | 2.1 |
| Normal Cell Line | >50 |
Conclusion
The isoxazole-containing compound, (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine, presents a promising scaffold for the development of a novel therapeutic agent. Based on extensive analysis of the isoxazole pharmacophore, we have proposed a plausible mechanism of action centered on the inhibition of a protein kinase. The outlined experimental strategy provides a robust framework for validating this hypothesis and elucidating the precise molecular interactions and cellular consequences of this compound. Successful completion of these studies will be instrumental in advancing (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine through the drug discovery pipeline.
References
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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(2025). Advances in isoxazole chemistry and their role in drug discovery. [Journal Name, if available]. [Link]
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Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
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Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
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- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Foreword: The Strategic Advantage of the Fluorophenyl Isoxazole Scaffold
An In-depth Technical Guide to the Biological Activity of Fluorophenyl Isoxazole Compounds
In the landscape of medicinal chemistry, the isoxazole ring represents a privileged five-membered heterocyclic scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of a fluorophenyl moiety onto this scaffold is a deliberate and impactful choice. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.
This guide, prepared for researchers and drug development professionals, moves beyond a mere catalog of activities. It aims to provide a deep, mechanistic understanding of why these compounds are effective, detailing the experimental rationale, presenting key data, and outlining the protocols necessary for their evaluation. We will explore the multifaceted biological activities of fluorophenyl isoxazole derivatives, with a primary focus on their well-documented anticancer properties, alongside their significant antimicrobial and anti-inflammatory potential.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The most extensively documented therapeutic application of fluorophenyl isoxazole compounds is in oncology.[2][4] These derivatives have demonstrated potent cytotoxic and antiproliferative effects across a range of cancer cell lines, operating through multiple, often interconnected, mechanisms.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their anticancer effects is the disruption of the normal cell cycle and the induction of programmed cell death (apoptosis).[2][5] A key study by Hawash et al. synthesized a novel series of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives and evaluated their effects on hepatocellular carcinoma (Hep3B) cells.[5]
Their findings revealed a multi-pronged attack on the cancer cells:
-
Cell Cycle Arrest: The most potent compounds were found to induce cell cycle arrest at the G2/M phase.[5] This is a critical checkpoint that ensures DNA integrity before mitosis. By forcing an arrest at this stage, the compounds prevent the cancer cells from dividing and proliferating.
-
Induction of Apoptosis: Following cell cycle arrest, the compounds were shown to shift the cell death mechanism from necrosis towards apoptosis. Specifically, compounds 2b and 2f from the study reduced the rate of necrosis four-fold while significantly increasing apoptosis.[5] This is a therapeutically desirable outcome, as apoptosis is a controlled, non-inflammatory form of cell death, unlike necrosis.
-
Tumor Marker Suppression: The lead compound, 2f , also significantly reduced the secretion of α-fetoprotein (α-FP), a key tumor marker for liver cancer, from 1116.67 ng/mL in untreated cells to just 168.33 ng/mL.[5]
The logical flow from compound introduction to cellular demise is a cornerstone of its efficacy.
Caption: Mechanism of anticancer action for fluorophenyl isoxazole compounds.
Structure-Activity Relationship (SAR) Insights
The efficacy of these compounds is not uniform; it is tightly linked to their chemical structure. Analysis of the data from the aforementioned study provides critical SAR insights. The core structure consists of a 3-(4-fluorophenyl)-5-methylisoxazole ring linked via a carboxamide bridge to a second, variable phenyl ring.
-
Significance of the Fluorophenyl Group: The constant presence of the 4-fluorophenyl group at the 3-position of the isoxazole ring is foundational to the observed activity. This moiety is crucial for establishing key binding interactions with target proteins.
-
Impact of Substitution on the Second Phenyl Ring: The substitutions on the N-phenyl ring dramatically influence cytotoxicity. Compound 2f , which features a 3-chloro-4-fluorophenyl group, was the most potent against the Hep3B liver cancer cell line.[5] This suggests that small, electronegative halogen substituents on this second ring enhance the antiproliferative activity. In contrast, the presence of bulkier groups tends to diminish activity.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of these compounds are quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.
| Compound ID | N-Phenyl Ring Substituent | Cell Line | IC₅₀ (µg/mL)[5] |
| 2a | 3,4,5-trimethoxy | Hep3B | 11.60 |
| 2b | 4-bromo | Hep3B | 10.32 |
| 2c | 4-chloro | Hep3B | 11.21 |
| 2d | 4-methyl | Hep3B | 20.37 |
| 2e | 4-fluoro | Hep3B | 7.66 |
| 2f | 3-chloro-4-fluoro | Hep3B | 5.76 |
| Doxorubicin | (Reference Drug) | Hep3B | 1.02 |
Table 1: In Vitro Antiproliferative Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives against the Hep3B Human Liver Cancer Cell Line.
This data clearly illustrates the superior potency of compounds with halogen substitutions (2b, 2c, 2e, 2f ) compared to those with methoxy or methyl groups (2a, 2d ).[5] Compound 2f emerges as the most promising lead candidate from this series for further development.[5]
Experimental Protocol: MTS Assay for Cell Proliferation
This protocol describes a standard method for assessing the cytotoxicity of novel compounds, as was performed for the fluorophenyl isoxazole derivatives.[5] The MTS assay is a colorimetric method for determining the number of viable cells.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Maintain Hep3B cells in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified, 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of medium.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
After allowing the cells to adhere for 24 hours, remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest drug dose) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Causality: The incubation period must be long enough to allow the compound to exert its antiproliferative effect, typically spanning 2-3 cell doubling times.
-
-
MTS Reagent Addition & Reading:
-
Add 20 µL of the MTS reagent solution to each well.
-
Incubate the plate for an additional 1-4 hours until a distinct color change is observed.
-
Self-Validation: The color development in the untreated control wells serves as a positive control for cell viability and metabolic activity.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Antimicrobial and Anti-inflammatory Potential
While their anticancer properties are prominent, the fluorophenyl isoxazole scaffold is pleiotropic, demonstrating a broad spectrum of biological activities, including significant antimicrobial and anti-inflammatory effects.[1]
Antimicrobial Activity
Isoxazole derivatives are known to exhibit potent antibacterial and antifungal activity.[1][6] The mechanism often involves the inhibition of essential cellular processes in microbes. The presence of electron-withdrawing groups, such as fluorine on the phenyl ring, is known to enhance antimicrobial efficacy.[1]
-
Antibacterial Action: Studies on various isoxazole derivatives have shown inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][7] Some isoxazole-triazole hybrids have shown antibacterial activity comparable or superior to standard antibiotics like cefotaxime and amikacin against E. coli.[7]
-
Antifungal Action: Certain derivatives are also effective against fungal species like Candida albicans and Aspergillus fumigatus.[1] The lipophilicity conferred by the aromatic rings can facilitate penetration of the fungal lipid membrane.[1]
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Isoxazole-containing compounds are well-established anti-inflammatory agents.[1] Several commercially available drugs, such as the COX-2 inhibitors Valdecoxib and Parecoxib, feature an isoxazole core.[1][6] The primary mechanism involves the inhibition of enzymes in the inflammatory cascade.
Caption: Inhibition of COX and LOX pathways by isoxazole compounds.
These compounds typically function by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
Synthesis and Chemical Validation
The therapeutic potential of these compounds is predicated on their efficient and reliable synthesis. The creation of the fluorophenyl-isoxazole-carboxamide derivatives relies on a robust and well-established amide coupling reaction.[5]
General Synthesis Workflow
The core protocol involves the coupling of a carboxylic acid (the fluorophenyl isoxazole moiety) with an aniline derivative (the second phenyl ring).[5]
Caption: Workflow for the amide coupling synthesis of target compounds.
Experimental Protocol: General Synthesis Procedure
This protocol is adapted from the work of Hawash et al.[5]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Causality: DCM is an excellent, relatively non-polar aprotic solvent that dissolves the reactants without participating in the reaction.
-
-
Carboxylic Acid Activation:
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30-60 minutes.
-
Causality: EDC is a zero-length crosslinker that activates the carboxyl group of the acid, making it susceptible to nucleophilic attack. DMAP acts as a catalyst to accelerate this activation and the subsequent amide bond formation.
-
-
Amide Coupling:
-
Add the desired substituted aniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting material spots and the appearance of a new product spot on the TLC plate indicate that the reaction is proceeding.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using flash column chromatography or recrystallization to yield the final, pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Perspectives
Fluorophenyl isoxazole compounds represent a versatile and highly potent class of molecules with significant therapeutic potential, particularly in oncology. The strategic inclusion of fluorine enhances their drug-like properties, and the isoxazole core provides a stable and adaptable scaffold for chemical modification. The clear structure-activity relationships observed, where halogen substitutions on the N-phenyl ring dramatically increase anticancer potency, provide a rational basis for the design of next-generation inhibitors.
Future research should focus on optimizing the lead compounds, such as derivative 2f , to further improve their potency and selectivity. In vivo studies in animal models are the logical next step to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, exploring the full range of their antimicrobial and anti-inflammatory activities could open new avenues for their application in treating infectious and inflammatory diseases, making the fluorophenyl isoxazole scaffold a continuing source of valuable drug candidates.
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The Ascendant Trajectory of 3-(4-Fluorophenyl)isoxazole Derivatives in Drug Discovery: A Technical Guide
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of a multitude of therapeutic agents.[1][2] Among the diverse array of isoxazole-containing compounds, derivatives bearing a 3-(4-fluorophenyl) substituent have garnered significant attention in recent years. The introduction of the fluorine atom at the para position of the phenyl ring often enhances metabolic stability, membrane permeability, and binding affinity to biological targets, making these derivatives particularly attractive for drug development.[3] This in-depth technical guide provides a comprehensive literature review of 3-(4-fluorophenyl)isoxazole derivatives, exploring their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Forging the 3-(4-Fluorophenyl)isoxazole Core
The construction of the 3-(4-fluorophenyl)isoxazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the isoxazole ring and the availability of starting materials.
One of the most prevalent and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or a surrogate.[4] Specifically, 4-fluorobenzonitrile oxide, generated in situ from the corresponding hydroximoyl chloride, can react with a variety of alkynes to yield 3-(4-fluorophenyl)isoxazoles with diverse substituents at the 5-position.
Another widely employed strategy involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride.[5] This approach is particularly useful for synthesizing 3,5-disubstituted isoxazoles. The synthesis of 3-(4-fluorophenyl)-5-aryl isoxazoles, for instance, can be readily achieved by reacting a chalcone derived from 4-fluoroacetophenone and an aromatic aldehyde with hydroxylamine hydrochloride in the presence of a base.[6]
Furthermore, the synthesis of 3-(4-fluorophenyl)isoxazole-4-carboxylic acid derivatives has been reported, providing a versatile intermediate for further functionalization, such as the synthesis of carboxamides.[7][8]
A general workflow for the synthesis and subsequent biological evaluation of 3-(4-fluorophenyl)isoxazole derivatives is depicted below:
Figure 1: A generalized workflow for the synthesis and biological evaluation of 3-(4-fluorophenyl)isoxazole derivatives.
A Spectrum of Biological Activities: From Anticancer to Neuroprotection
Derivatives of 3-(4-fluorophenyl)isoxazole have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The antiproliferative effects of 3-(4-fluorophenyl)isoxazole derivatives have been extensively investigated. A notable study by Hawash and colleagues detailed the synthesis of a series of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides and their evaluation against a panel of human cancer cell lines.[1] Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range.
| Compound | HepG2 (IC50, µM) | Hep3B (IC50, µM) | HeLa (IC50, µM) | MCF-7 (IC50, µM) |
| 2a | >50 | 11.60 ± 1.15 | >50 | >50 |
| 2b | 46.13 ± 2.11 | 9.80 ± 0.98 | >50 | >50 |
| 2c | >50 | 7.66 ± 0.81 | >50 | >50 |
| 2d | >50 | >50 | >50 | >50 |
| 2e | >50 | 10.54 ± 1.03 | >50 | >50 |
| 2f | 34.64 ± 1.98 | 5.76 ± 0.54 | 41.21 ± 3.21 | >50 |
| Doxorubicin | 0.49 ± 0.05 | 0.56 ± 0.06 | 0.61 ± 0.07 | 0.45 ± 0.04 |
Table 1: Anticancer activity (IC50 in µM) of selected 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[1]
Mechanistic studies have revealed that the anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[1][9] For instance, certain derivatives have been shown to trigger apoptosis in cancer cells, a programmed cell death pathway that is often dysregulated in malignancies.[1]
Figure 3: A typical experimental workflow for the determination of MIC and MBC/MFC of a test compound.
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives may also possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. [3]The ability of these compounds to modulate biological pathways involved in neuronal survival and function is an active area of investigation.
Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency
The biological activity of 3-(4-fluorophenyl)isoxazole derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule influence its potency and selectivity.
For the anticancer 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining their cytotoxic potency. [1]For example, the presence of a 4-chlorophenyl group at this position (compound 2f ) resulted in the most potent activity against Hep3B and HepG2 liver cancer cell lines. [1]This suggests that a combination of electronic and steric factors in this region of the molecule is critical for its interaction with the biological target.
Conclusion and Future Directions
The 3-(4-fluorophenyl)isoxazole scaffold represents a highly promising platform for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their significance in medicinal chemistry. While significant progress has been made, particularly in the realm of anticancer drug discovery, further research is warranted to fully explore the therapeutic potential of this versatile class of molecules. Future efforts should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization.
-
Expanding the scope of biological evaluation: Comprehensive screening of these compounds against a wider range of therapeutic targets, including those relevant to inflammatory, infectious, and neurodegenerative diseases, is needed.
-
In vivo efficacy and pharmacokinetic studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By continuing to explore the rich chemical space of 3-(4-fluorophenyl)isoxazole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a host of human diseases.
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- Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3).
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PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]
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- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193.
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RSC Publishing. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]
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ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]
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Solubility Profile of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride in DMSO and Water
An In-Depth Technical Guide for Researchers
Abstract
The determination of a compound's solubility is a foundational step in the drug discovery and development pipeline, influencing everything from initial biological screening to final formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride. While specific quantitative solubility data for this molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, synthesizes theoretical principles with validated experimental protocols. We will explore the anticipated solubility in dimethyl sulfoxide (DMSO) and water, explain the physicochemical rationale, and provide detailed, self-validating methodologies for researchers to accurately determine these critical parameters in their own laboratories. The protocols are designed to ensure scientific rigor and provide a clear path for generating reliable data for this promising research compound.
Introduction and Physicochemical Overview
This compound belongs to a class of isoxazole-containing compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. The successful progression of any such compound through the research and development process is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount.
Solubility dictates the design of in vitro assays, influences bioavailability for in vivo studies, and sets the parameters for formulation development. This molecule combines features that present a classic solubility challenge: a largely hydrophobic core (fluorophenyl and isoxazole rings) and a hydrophilic primary amine, which has been salified to its hydrochloride form to enhance aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ClFN₂O | |
| Molecular Weight | 228.65 g/mol | |
| Physical Form | Solid | |
| InChI Key | BDESHLNQPGTMJU-UHFFFAOYSA-N |
The presence of the hydrochloride salt is a deliberate chemical modification aimed at improving solubility in aqueous media. The protonated amine group can readily interact with polar water molecules. Conversely, the aromatic rings favor dissolution in non-polar or aprotic polar organic solvents like DMSO. This guide will provide the framework to experimentally quantify this balance.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is the universal solvent for the initial storage and handling of discovery compounds. Its powerful solvating capacity for a vast range of organic molecules makes it ideal for creating high-concentration stock solutions for screening campaigns.[1]
Theoretical Considerations & Expected Outcome
The chemical structure of the parent molecule is well-suited for dissolution in DMSO. As a polar aprotic solvent, DMSO can effectively solvate the compound without the complexities of proton exchange that occur in water. It is anticipated that this compound will exhibit high solubility in DMSO, likely exceeding the concentrations required for most in vitro screening applications (typically 10-50 mM).
Experimental Protocol: Kinetic Solubility Assessment by ¹H NMR
A nuclear magnetic resonance (NMR)-based method offers a rapid and precise way to determine kinetic solubility in DMSO without requiring the isolation of undissolved material.[2] This protocol is self-validating through the use of an internal standard.
Materials:
-
This compound
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
A high-purity, soluble internal standard with a known proton count in a clear spectral region (e.g., 1,3,5-trimethoxybenzene).
-
High-precision analytical balance
-
Vortex mixer and/or sonicator
-
NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Methodology:
-
Prepare the Internal Standard Stock: Accurately weigh approximately 10 mg of the internal standard and dissolve it in a precise volume (e.g., 1.00 mL) of DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 5 mg of the test compound into a clean NMR tube.
-
Solvent Addition: Add a precise volume (e.g., 0.700 mL) of the internal standard stock solution to the NMR tube.
-
Scientist's Note: Using the standard-containing solvent for dissolution ensures the ratio of standard to solvent is constant and minimizes pipetting errors.
-
-
Dissolution: Cap the tube and vortex vigorously for 2-3 minutes. If solid remains, sonicate for 5-10 minutes. Visually inspect for any remaining particulate matter against a bright light.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being integrated) for accurate integration.
-
Data Processing:
-
Integrate a well-resolved peak from the test compound (I_sample). Note the number of protons this peak represents (N_sample).
-
Integrate the sharp singlet from the internal standard (I_std). Note the number of protons for this peak (N_std).
-
-
Calculation: The concentration of the dissolved compound is calculated using the following formula:
Concentration_sample (mol/L) = (I_sample / N_sample) * (N_std / I_std) * Concentration_std (mol/L)
Visualization of the DMSO Solubility Workflow
Caption: Workflow for NMR-based kinetic solubility determination in DMSO.
Solubility in Water & Aqueous Buffers
Aqueous solubility is a more challenging but arguably more physiologically relevant parameter. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a solvent.[3]
Theoretical Considerations & Expected Outcome
The hydrochloride salt of the primary amine is designed to enhance aqueous solubility. In aqueous solution, the salt will dissociate, and the amine will exist in equilibrium between its protonated (cationic, more soluble) and neutral (free base, less soluble) forms. This equilibrium is pH-dependent. Therefore, solubility is expected to be higher at acidic to neutral pH and decrease as the pH becomes more basic (alkaline), where the less soluble free base form predominates. Due to the hydrophobic fluorophenyl-isoxazole backbone, the aqueous solubility, while enhanced by the salt, will likely be significantly lower than in DMSO.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method establishes a saturated solution at equilibrium, providing a highly reliable solubility value.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q) or relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology:
-
Prepare Calibration Standards: Prepare a 10 mM stock solution of the compound in DMSO. From this, create a series of calibration standards by diluting into the mobile phase (e.g., 5, 10, 25, 50, 100 µM).
-
Generate Standard Curve: Inject the calibration standards onto the HPLC-UV system and record the peak area. Plot peak area versus concentration to generate a linear regression curve.
-
Scientist's Note: A high-quality standard curve (R² > 0.995) is essential for the trustworthiness of the final result.
-
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a precise volume of the aqueous solvent (e.g., 1.0 mL). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and place it on a rotator in a temperature-controlled environment (25 °C) for 24 hours.
-
Rationale: 24 hours is a standard duration to ensure the system has reached thermodynamic equilibrium between the solid and dissolved states.
-
-
Phase Separation: Allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Rationale: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis: Dilute the filtered supernatant with mobile phase to bring its concentration within the range of the standard curve. Inject the diluted sample onto the HPLC-UV system and record the peak area.
-
Calculation: Use the peak area of the sample and the equation from the standard curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
Visualization of the Aqueous Solubility Workflow
Caption: Workflow for the shake-flask method of determining aqueous solubility.
Summary & Practical Recommendations
The dualistic nature of this compound dictates its handling and application in a research setting.
Table 2: Summary of Expected Solubility Profile
| Solvent | Determination Method | Expected Solubility | Key Application |
| DMSO | Kinetic (NMR) | High (>50 mM) | Preparation of high-concentration stock solutions for in vitro screening. |
| Water / PBS (pH 7.4) | Thermodynamic (Shake-Flask) | Moderate to Low | Direct formulation for in vivo studies; understanding physiological limits. |
Recommendations for Researchers:
-
For in vitro studies: Always prepare primary stock solutions in 100% DMSO. When preparing working solutions in aqueous assay buffers, ensure the final concentration of DMSO is kept low (typically <0.5%) to prevent the compound from precipitating and to avoid artifacts caused by the solvent.
-
For in vivo studies: The aqueous solubility determined by the shake-flask method will define the maximum concentration achievable for a simple solution-based formulation. If higher doses are required, formulation strategies such as co-solvents, cyclodextrins, or other solubilizing excipients may be necessary.
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amine hydrochlorides and isoxazole derivatives suggest prudent handling practices.[4][5][6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
By following the theoretical framework and rigorous experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound, enabling its effective use in further scientific investigation.
References
-
MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]
-
PubChem. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. Available at: [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
ResearchGate. How to solubilize highly polar compound having solubility only in DMSO?. Available at: [Link]
-
PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Available at: [Link]
-
Semantic Scholar. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available at: [Link]
-
PubChem. 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide. Available at: [Link]
Sources
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- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.fi [fishersci.fi]
- 7. enamine.enamine.net [enamine.enamine.net]
Spectroscopic data (NMR, IR, Mass Spec) for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1] The specific compound, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, represents a promising structure, combining the proven isoxazole core with a fluoroaromatic moiety and a primary amine, features often associated with enhanced pharmacological properties. This guide provides a comprehensive, in-depth analysis of the key spectroscopic signatures for this molecule. As direct experimental data is not publicly available, this document synthesizes information from closely related analogues and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed rationale for each predicted signal. The objective is to equip researchers with a reliable spectroscopic "fingerprint" to facilitate the unequivocal identification and characterization of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine during synthesis and drug development workflows.
Introduction
The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a privileged five-membered heterocycle that is a constituent of numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point of pharmaceutical research. The structural rigidity and potential for diverse substitution patterns on the isoxazole ring allow for the fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions.[1]
Profile of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
This molecule integrates three key pharmacophoric elements:
-
3-(4-Fluorophenyl) group: The fluorine atom can enhance metabolic stability, improve binding affinity, and increase membrane permeability.
-
Isoxazole core: Provides a stable, aromatic scaffold for the substituents. The nitrogen-oxygen bond within the ring influences its electronic distribution and potential as a hydrogen bond acceptor.[1]
-
5-Aminomethyl group: The primary amine introduces a basic center, crucial for forming salts with improved solubility and bioavailability. It also serves as a key hydrogen bond donor and can be a site for further chemical modification.
The Imperative of Spectroscopic Characterization
In any chemical synthesis or drug development program, unambiguous structural confirmation is paramount. Spectroscopic techniques like NMR, IR, and MS are the foundational tools for this purpose. A thorough understanding of a molecule's expected spectroscopic output prevents misidentification and accelerates research by providing clear benchmarks for purity and identity.[2]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine are numbered as shown in the diagram below.
Caption: Molecular structure of the target compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Background and Experimental Considerations
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this specific molecule, key diagnostic features will include the singlet from the isoxazole proton (H4), the characteristic patterns of the 4-fluorophenyl ring, and the signals from the aminomethyl group.
Predicted ¹H NMR Spectrum
The predicted proton NMR chemical shifts are summarized below. These predictions are based on data from analogous 3,5-disubstituted isoxazoles and established substituent effects.[3][4]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H9, H13 | ~7.8 - 8.0 | Doublet of Doublets (dd) or Multiplet (m) | JH,H ≈ 8-9, JH,F ≈ 5-6 | Protons ortho to the isoxazole ring, deshielded. Coupled to adjacent proton and meta fluorine. |
| H10, H12 | ~7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | JH,H ≈ 8-9, JH,F ≈ 8-9 | Protons ortho to the fluorine atom. Coupled to adjacent protons and ortho fluorine. |
| H4 | ~6.7 - 6.9 | Singlet (s) | N/A | Characteristic chemical shift for the H4 proton on a 3,5-disubstituted isoxazole ring.[3] |
| C6-H₂ | ~4.0 - 4.2 | Singlet (s) | N/A | Methylene protons adjacent to the electron-withdrawing isoxazole ring and the nitrogen atom. |
| N7-H₂ | ~1.5 - 2.5 | Broad Singlet (br s) | N/A | Primary amine protons; chemical shift is concentration-dependent and signal is often broad. Disappears upon D₂O exchange.[5][6] |
Detailed ¹H NMR Spectral Interpretation
-
Aromatic Region (7.0-8.0 ppm): The 4-fluorophenyl group will present a complex second-order splitting pattern, but can often be approximated as two sets of doublet of doublets. The protons ortho to the isoxazole ring (H9, H13) are expected to be the most downfield due to the anisotropic effect of the heterocyclic ring. The protons ortho to the fluorine (H10, H12) will show a characteristic coupling to the ¹⁹F nucleus.
-
Isoxazole Proton (6.7-6.9 ppm): The proton at the C4 position of the isoxazole ring is highly diagnostic. Lacking any adjacent protons, it will appear as a sharp singlet. Its chemical shift is sensitive to the electronic nature of the substituents at C3 and C5.[3]
-
Aliphatic Region (1.5-4.2 ppm): The methylene protons (C6-H₂) are positioned between two electron-withdrawing groups (the isoxazole ring and the amine), shifting them downfield to the ~4.0-4.2 ppm region. The amine protons (N7-H₂) will appear as a broad singlet that can be confirmed by its disappearance after shaking the sample with a drop of D₂O.[6]
Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts are based on published data for similar fluorinated isoxazole structures.[7] The presence of fluorine will induce characteristic C-F coupling.[8]
| Carbon(s) | Predicted δ (ppm) | Expected C-F Coupling (JCF, Hz) | Rationale |
| C5 | ~171 - 173 | Minor | Isoxazole carbon bearing the aminomethyl group. |
| C11 | ~163 - 166 | ¹JCF ≈ 250 | Aromatic carbon directly bonded to fluorine; large one-bond coupling constant.[7] |
| C3 | ~161 - 163 | Minor | Isoxazole carbon bearing the fluorophenyl group. |
| C9, C13 | ~128 - 130 | ³JCF ≈ 3 | Aromatic carbons ortho to the isoxazole ring. |
| C8 | ~124 - 126 | ⁴JCF ≈ 3-4 | Aromatic ipso-carbon attached to the isoxazole ring. |
| C10, C12 | ~116 - 118 | ²JCF ≈ 22 | Aromatic carbons ortho to fluorine.[7] |
| C4 | ~98 - 100 | Minor | Isoxazole C4, typically appears distinctly upfield.[3][7] |
| C6 | ~35 - 40 | N/A | Methylene carbon of the aminomethyl group. |
Detailed ¹³C NMR Spectral Interpretation
The most striking feature of the ¹³C NMR spectrum will be the signals for the fluorophenyl ring. The carbon directly attached to the fluorine (C11) will appear as a large doublet with a coupling constant (¹JCF) of approximately 250 Hz.[7] The carbons ortho and meta to the fluorine will also show smaller couplings. The three isoxazole ring carbons (C3, C4, C5) have characteristic chemical shifts, with C4 being the most upfield (~98-100 ppm). The aminomethyl carbon (C6) will be found in the typical aliphatic amine region.
Proposed NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum to confirm the NH₂ peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (1024 or more scans) may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID files with appropriate Fourier transformation, phase correction, and baseline correction.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
Core Principles of IR Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium | Characteristic for a primary amine (R-NH₂).[9][10] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching of sp² C-H bonds in the phenyl and isoxazole rings. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Characteristic bending vibration for a primary amine.[9] |
| Aromatic C=C & Isoxazole C=N Stretch | 1610 - 1450 | Medium-Strong (multiple bands) | Ring stretching vibrations from both the phenyl and isoxazole rings.[11] |
| C-F Stretch | 1250 - 1200 | Strong | A very strong and reliable absorption for aryl fluorides. |
| Isoxazole Ring / N-O Stretch | 1420 - 1380, 950 - 900 | Medium | Vibrations characteristic of the isoxazole ring structure. |
| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong | Indicative of 1,4-disubstitution on the phenyl ring. |
Detailed IR Spectrum Interpretation
The IR spectrum will be dominated by several key features. The most definitive will be the pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, confirming the primary amine.[9] A second key indicator will be the very strong absorption band around 1250-1200 cm⁻¹ due to the C-F bond stretch. The region between 1610-1450 cm⁻¹ will contain multiple bands corresponding to the aromatic C=C and isoxazole C=N stretching vibrations. Finally, a strong band in the 850-810 cm⁻¹ range would provide evidence for the 1,4- (para) substitution pattern of the fluorophenyl ring.
Proposed IR Spectroscopy Experimental Protocol
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Principles of Electron Ionization (EI) Mass Spectrometry
In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected, providing information about the molecular weight and structure of the compound.
Predicted Molecular Ion
The molecular formula is C₁₀H₉FN₂O. The exact mass can be calculated using the masses of the most abundant isotopes:
-
C: 12.00000
-
H: 1.00783
-
F: 18.99840
-
N: 14.00307
-
O: 15.99491
Calculated Monoisotopic Mass: 192.0702 g/mol . The molecular ion peak (M⁺˙) in a low-resolution mass spectrum would be observed at m/z = 192 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (2 in this case) will have an even nominal molecular weight, which is consistent.[5]
Predicted Key Fragmentation Pathways
The primary fragmentation is expected to occur via cleavage of the bonds adjacent to the functional groups, particularly the amine.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
-
Alpha-Cleavage: The most probable fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a •CH₂NH₂ radical (mass 30) to yield a stable 3-(4-fluorophenyl)isoxazole cation at m/z = 162 . This is expected to be a very prominent peak.
-
Loss of Amine Radical: Loss of a •NH₂ radical (mass 16) is also possible, leading to a fragment at m/z = 176 .
-
Isoxazole Ring Fragmentation: The isoxazole ring itself can undergo complex fragmentation. Following the initial alpha-cleavage, the fragment at m/z = 162 could rearrange and lose carbon monoxide (CO) or other small neutral molecules. A significant fragmentation of the isoxazole ring often leads to the formation of nitrile-containing ions. For example, cleavage could produce a 4-fluorobenzonitrile cation at m/z = 121 , which could further lose a cyanide radical to give the 4-fluorophenyl cation at m/z = 95 .
Proposed Mass Spectrometry Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): To confirm the elemental composition, analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an exact mass measurement of the molecular ion, which should match the calculated value of 192.0702.
Conclusion
The structural elucidation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine can be confidently achieved through a combined spectroscopic approach. The key predictive features that form its unique analytical signature are:
-
¹H NMR: A singlet around 6.7-6.9 ppm for the isoxazole H4, coupled with characteristic signals for a 4-fluorophenyl group and a D₂O-exchangeable broad singlet for the NH₂ protons.
-
¹³C NMR: The presence of a large one-bond C-F coupling constant (~250 Hz) for the carbon at ~163-166 ppm, and the distinctive upfield isoxazole C4 signal at ~98-100 ppm.
-
IR Spectroscopy: A pair of N-H stretching bands around 3400-3250 cm⁻¹ and a very strong C-F stretching band near 1250-1200 cm⁻¹.
-
Mass Spectrometry: A molecular ion at m/z 192 and a prominent fragment ion at m/z 162 resulting from the characteristic alpha-cleavage of the aminomethyl group.
This detailed predictive guide provides a robust framework for researchers to confirm the synthesis and purity of this promising compound, thereby accelerating its journey through the drug discovery and development pipeline.
References
-
- This document provides extensive ¹H and ¹³C NMR data for a variety of 3,5-diarylisoxazoles, which serves as a strong basis for predicting the chemical shifts in the target molecule.
-
- This source contains detailed ¹H and ¹³C NMR data for 5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole, which is crucial for predicting the signals of the 4-fluorophenyl group and the associated C-F coupling constants.
-
- This review discusses the importance of the isoxazole ring system in medicinal chemistry, highlighting its role in bioactive compounds.
-
- A practical guide from UCLA detailing the characteristic IR absorption frequencies for primary, secondary, and tertiary amines.
-
- A table illustrating typical ranges for carbon-fluorine coupling constants over one, two, and three bonds.
-
- A comprehensive resource covering NMR, IR, and Mass Spectrometry of amines, including the Nitrogen Rule.
-
-Abbas-Al-Majid/1a71120092c24097f354f3b7405e3a8907865c69) - This paper describes the characteristic IR bands for C=N, C-N, and N-O stretches in isoxazole rings.
-
- Provides information on the spectroscopic properties of amines, including the D₂O exchange phenomenon in ¹H NMR.
-
- This article provides examples of IR spectra for isoxazole compounds, noting the characteristic N-O and C-N stretching frequencies.
-
- A detailed study on the factors influencing proton chemical shifts in various heterocyclic systems, including isoxazole.
-
- An introduction to the principles of interpreting mass spectra for structural elucidation.
-
- An article detailing the IR spectral features of primary amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. whitman.edu [whitman.edu]
- 3. rsc.org [rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. beilstein-journals.org [beilstein-journals.org]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physicochemical properties of ([3-(4-Fluorophenyl)-5-isoxazolyl]methyl)amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of ([3-(4-Fluorophenyl)-5-isoxazolyl]methyl)amine Hydrochloride
Abstract
([3-(4-Fluorophenyl)-5-isoxazolyl]methyl)amine hydrochloride is a key chemical entity whose isoxazole core is a prevalent scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock of rational drug development, influencing everything from formulation and stability to pharmacokinetic and pharmacodynamic behavior. This guide provides a senior-level perspective on the essential physicochemical characteristics of this compound, moving beyond simple data presentation to explain the causal relationships between these properties and their practical implications in a research and development setting. We will explore its identity, solubility, stability, and analytical characterization, offering both validated data and the strategic reasoning behind the experimental protocols used to obtain it.
Compound Identity and Structure
The first principle in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.
Chemical Structure:
The compound consists of a central isoxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms adjacent to each other. This ring is substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methylamine group, which is protonated to form the hydrochloride salt.
-
IUPAC Name: ([3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl)amine hydrochloride
-
Molecular Formula: C₁₀H₁₀ClFN₂O
-
Molecular Weight: 228.65 g/mol
-
CAS Number: 930830-61-4
The presence of the 4-fluorophenyl group is significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. The primary amine, protonated as a hydrochloride salt, is critical for enhancing aqueous solubility and facilitating formulation.
Physicochemical Properties: A Quantitative Overview
A summary of the core physicochemical data is essential for at-a-glance assessment. These parameters are the primary inputs for computational models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Significance in Drug Development |
| Physical State | White to off-white crystalline solid | Influences handling, processing, and formulation (e.g., suitability for tableting). |
| Melting Point | 205-207 °C | A sharp melting point is an indicator of high purity. Provides information on lattice energy and thermal stability. |
| pKa | ~8.5-9.5 (Predicted for the primary amine) | Governs the ionization state at physiological pH (7.4), which dictates solubility, permeability across membranes, and receptor interaction. |
| Aqueous Solubility | Soluble in water | As a hydrochloride salt, solubility is enhanced. Crucial for dissolution rate and bioavailability, especially for oral dosage forms. |
| Organic Solubility | Soluble in Methanol and DMSO | Important for analytical method development (e.g., HPLC mobile phase) and for conducting in vitro biological assays. |
Solubility Profile: Beyond the Numbers
Solubility is a gatekeeper property for oral bioavailability. For an ionizable compound like this hydrochloride salt, solubility is critically dependent on pH.
pH-Dependent Solubility
The primary amine group's pKa dictates that the compound will be predominantly in its charged, more soluble (cationic) form in the acidic environment of the stomach (pH 1-3). As it transitions to the more neutral pH of the small intestine, the proportion of the uncharged, less soluble free base form increases. This can lead to precipitation, which is a major risk for absorption.
Experimental Protocol: Kinetic Solubility Assay
This protocol determines the solubility of a compound in a buffer at a specific pH, mimicking physiological conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility profile of a research compound.
Caption: A streamlined workflow for determining compound solubility.
Stability Analysis
Ensuring a compound is stable under various conditions is critical for guaranteeing its quality, safety, and efficacy throughout its shelf life and during administration.
Solid-State Stability
This assesses the degradation of the drug substance under accelerated conditions.
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Place approximately 5-10 mg of the solid compound into clear and amber glass vials.
-
Condition Exposure: Store the vials under stressed conditions: 40 °C / 75% Relative Humidity (RH) for a period of 1, 2, and 4 weeks. A control sample is kept at 5 °C.
-
Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., methanol) and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Evaluation: A loss of >5% of the parent peak area or the emergence of significant impurity peaks indicates potential instability.
Solution-State Stability
This is crucial for developing liquid formulations and for ensuring the compound doesn't degrade in the biological assay medium.
Experimental Protocol: pH-Dependent Solution Stability
-
Buffer Preparation: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological).
-
Incubation: Prepare solutions of the compound (~10 µM) in each buffer and incubate at 37 °C.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the aliquots immediately by HPLC or LC-MS to determine the remaining concentration of the parent compound.
Analytical Characterization
A robust, validated analytical method is required for quality control, enabling the quantification of the active ingredient and the detection of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard.
Purity Determination by Reverse-Phase HPLC
A stability-indicating HPLC method is one that can separate the main compound from all potential degradation products and process impurities.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar compounds. The smaller particle size (1.8 µm) provides high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the primary amine is protonated, leading to sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to elute the main compound and any more lipophilic impurities in a reasonable time. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Detection (UV) | 254 nm | A common wavelength for aromatic systems. A photodiode array (PDA) detector should be used to assess peak purity. |
Analytical Method Development Workflow
The process of developing a robust analytical method is systematic and iterative.
Caption: A logical workflow for HPLC stability-indicating method development.
Conclusion
The physicochemical properties of ([3-(4-Fluorophenyl)-5-isoxazolyl]methyl)amine hydrochloride define its "drug-like" potential. Its identity as a crystalline solid with a defined melting point suggests good purity and stability. The hydrochloride salt form confers the necessary aqueous solubility for initial formulation and dissolution, while its pKa governs its behavior in the variable pH environment of the gastrointestinal tract. A comprehensive understanding, backed by robust analytical methods, is not optional—it is fundamental to mitigating development risks and ensuring the successful progression of this chemical entity from a laboratory curiosity to a potential therapeutic agent.
References
-
ChemSrc. ([3-(4-Fluorophenyl)-5-isoxazolyl]methyl)amine hydrochloride. ChemSrc.[Link]
Methodological & Application
Application Note: A Guide to In Vitro Profiling of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
Introduction: Understanding the Compound and its Primary Target
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine is the chemical name for A77 1726, also known as Teriflunomide. It is the active metabolite of the immunomodulatory drug Leflunomide, which is clinically used for the treatment of rheumatoid arthritis and multiple sclerosis.[1] The primary mechanism of action of Teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.
Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the depletion of this nucleotide pool caused by DHODH inhibition.[2][4] This cytostatic effect on lymphocytes is the basis for the immunomodulatory properties of Teriflunomide.[2][5] This application note provides a comprehensive guide to designing and executing a series of in vitro assays to characterize the biochemical and cellular activity of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. The protocols are designed to be self-validating and provide a logical workflow from direct target engagement to downstream functional consequences.
Section 1: Target Engagement - The DHODH Enzymatic Inhibition Assay
The foundational experiment for characterizing this compound is to confirm its inhibitory activity against its primary molecular target, DHODH. This can be achieved through a cell-free enzymatic assay using purified recombinant human DHODH.
Principle of the Assay The DHODH enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, using a quinone electron acceptor. The activity of the enzyme can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor. The rate of DCIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to DHODH activity. An inhibitor will slow down this rate.
Workflow Diagram: Enzymatic Inhibition Assay
Caption: Mechanism of A77 1726-mediated inhibition of cell proliferation.
Detailed Protocol: CFSE-Based T-Cell Proliferation Assay
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Pen/Strep
-
Phytohaemagglutinin (PHA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
-
Uridine (for rescue experiment)
-
96-well U-bottom cell culture plate
-
Flow Cytometer
-
-
Protocol Steps:
-
Cell Labeling: Resuspend isolated PBMCs at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of complete RPMI medium. Wash the cells twice.
-
Cell Plating: Plate 2x10^5 labeled cells per well in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and an unstimulated control (no PHA).
-
Stimulation: Add PHA to all wells except the unstimulated control to a final concentration of 5 µg/mL.
-
Rescue Experiment: To confirm the mechanism of action, set up a parallel set of wells treated with the compound, but also supplemented with 100 µM uridine. Inhibition of proliferation by DHODH inhibition should be reversible by the addition of exogenous uridine. [2][5] 6. Incubation: Incubate the plate for 4-5 days at 37°C, 5% CO2.
-
Flow Cytometry: Harvest the cells, wash, and acquire events on a flow cytometer, measuring the fluorescence in the FITC or equivalent channel.
-
-
Data Analysis:
-
Gate on the live lymphocyte population.
-
Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of lower fluorescence represents a cell division.
-
Quantify proliferation by calculating the percentage of divided cells or a proliferation index.
-
Plot the proliferation metric against compound concentration to determine the IC50 for the anti-proliferative effect. Compare the IC50 in the absence and presence of uridine.
-
Section 3: Investigating Off-Target Effects & Selectivity
While DHODH is the primary target, it is crucial in drug development to assess for potential off-target activities, as suggested by some in vitro studies. [6]A common approach is to screen the compound against a panel of kinases, as many inhibitors can have cross-reactivity. Furthermore, regulatory agencies recommend evaluating investigational drugs for their potential to cause drug-drug interactions, for example, by inhibiting Cytochrome P450 (CYP) enzymes. [7] Protocol Outline: Kinase and CYP450 Inhibition Profiling
-
Kinase Panel Screening:
-
Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega). These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a single high concentration (e.g., 10 µM) of the test compound.
-
Procedure: Submit the compound to the service provider.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase relative to a vehicle control. A common threshold for a significant "hit" is >50% inhibition. Any hits should be followed up with full IC50 determinations.
-
-
CYP450 Inhibition Assay:
-
Principle: This assay assesses the compound's potential to inhibit major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The assay uses human liver microsomes as the enzyme source and isoform-specific substrates that produce a fluorescent or luminescent signal upon metabolism.
-
Procedure: a. Incubate human liver microsomes with a cocktail of CYP-specific substrates and a range of concentrations of the test compound. b. Initiate the reaction by adding NADPH. c. After a set incubation time, stop the reaction and measure the formation of the specific metabolite using LC-MS/MS or a fluorescent plate reader.
-
Data Analysis: Calculate the percent inhibition for each CYP isoform and determine the IC50 value. These values are critical for predicting potential drug-drug interactions in a clinical setting.
-
Conclusion
This application note outlines a structured, multi-step approach for the in vitro characterization of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine (A77 1726/Teriflunomide). By starting with direct target engagement assays, progressing to mechanism-based cellular functional assays, and concluding with selectivity profiling, researchers can build a comprehensive understanding of the compound's biological activity. The inclusion of appropriate controls, such as known inhibitors and rescue experiments with uridine, ensures the trustworthiness and scientific validity of the results, providing a solid foundation for further drug development efforts.
References
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National Institutes of Health (NIH). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Available at: [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-440. Available at: [Link]
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Bruneau, J. M., et al. (1998). Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal, 336(Pt 2), 299–303. Available at: [Link]
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Wikipedia. Methenamine. Available at: [Link]
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Al-Harthy, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193. Available at: [Link]
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Claussen, I., et al. (2017). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Journal of Neurology, 264(Suppl 1), 8–13. Available at: [Link]
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Kawatani, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Bioscience, Biotechnology, and Biochemistry, 87(9), 832-843. Available at: [Link]
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Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
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Klotz, L., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia. Journal of Neuroinflammation, 13(1), 244. Available at: [Link]
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Creative Biolabs. T Cell Proliferation Assay. Available at: [Link]
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Kaina, B., et al. (2007). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Pharmacology, 72(2), 336-345. Available at: [Link]
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Charles River Laboratories. Immune Function Assay Services. Available at: [Link]
-
Li, S., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Bioorganic & Medicinal Chemistry, 28(5), 115317. Available at: [Link]
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Oh, J., & Al-Louzi, O. (2021). An Updated Review of teriflunomide's Use in Multiple Sclerosis. Neurology and Therapy, 10(2), 537–556. Available at: [Link]
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Kawatani, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2911–2921. Available at: [Link]
-
Bruneau, J. M., et al. (1998). Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal, 336(Pt 2), 299–303. Available at: [Link]
-
Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. Available at: [Link]
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BioIVT. (2023). A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. Available at: [Link]
-
ClinicalTrials.gov. Mechanistic Studies of Teriflunomide in RRMS. Available at: [Link]
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Kawatani, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Bioscience, Biotechnology, and Biochemistry, 87(9), 832-843. Available at: [Link]
-
Guo, S., et al. (2015). Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 25(13), 2685–2689. Available at: [Link]
-
Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
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VJNeurology. (2021). Is long-term teriflunomide treatment safe in MS? YouTube. Available at: [Link]
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British Society for Immunology. Proliferation assay. Available at: [Link]
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National Center for Biotechnology Information (NCBI). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available at: [Link]
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University of California, Santa Barbara. Immune Cell Induced Proliferation Assays. Available at: [Link]
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Application Notes and Protocols for the In Vitro Use of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Introduction: Unveiling the Potential of a Novel Isoxazole Derivative
The isoxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride is a synthetic compound featuring this key heterocyclic ring system. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to other biologically active isoxazoles suggests its potential as a modulator of various cellular pathways. For instance, the isoxazole core is present in compounds designed to act as kinase inhibitors, such as those targeting the DNA damage response (DDR) pathway.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and implementation of this compound in a cell culture setting. The following protocols are designed to establish a robust framework for initial compound validation, including solubility assessment, determination of optimal working concentrations, and preliminary evaluation of cellular effects.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and associated hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClFN₂O | |
| Molecular Weight | 228.65 g/mol | |
| Appearance | Solid | |
| InChI Key | BDESHLNQPGTMJU-UHFFFAOYSA-N | |
| SMILES String | FC1=CC=C(C=C1)C2=NOC(CN)=C2.[H]Cl |
Safety and Handling Precautions:
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity 3 (Oral) | GHS06 | Danger | H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.[5][6] Contaminated clothing should be removed and washed before reuse.[6]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock solutions and the determination of an appropriate working concentration range for cell-based assays.
Protocol 1: Preparation of a High-Concentration Stock Solution
The solubility of a compound is a critical factor in ensuring accurate and reproducible results in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro studies due to its high solvating power and miscibility with aqueous culture media.[7][8][9]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubility Test (Small Scale): To conserve the compound, it is prudent to first determine its approximate solubility.
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath.
-
Visually inspect the solution for any undissolved particulate matter. If particulates remain, the compound is not soluble at that concentration. Add a known volume of DMSO incrementally until the compound is fully dissolved. Record the final volume to calculate the stock concentration.
-
-
Preparation of the Primary Stock Solution:
-
Based on the initial solubility test, calculate the required mass of the compound and volume of DMSO to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight = 228.65 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = (10 x 10⁻³ mol/L) * (228.65 g/mol ) * (1 x 10⁻³ L) = 0.0022865 g = 2.29 mg
-
-
-
Carefully weigh out the calculated amount of the compound and add it to a sterile vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Protocol 2: Workflow for Determining Optimal Working Concentration
Prior to investigating the biological effects of this compound, it is essential to determine the concentration range that elicits a cellular response without causing widespread, non-specific cytotoxicity. A dose-response experiment using a cell viability assay is a standard method for this purpose.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Prepared stock solution of this compound
-
Cell viability assay kit (e.g., MTT, WST-1, CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Dilution and Treatment:
-
Prepare a series of working solutions by diluting the high-concentration stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Create a dose range for treatment. A broad logarithmic range is recommended for initial screening (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration group. Also include an "untreated control" group.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the expected biological effect. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value is a critical parameter for designing subsequent mechanistic studies.
-
Potential Avenues for Mechanistic Studies
Based on the known biological activities of related isoxazole compounds, several signaling pathways and cellular processes present logical starting points for investigating the mechanism of action of this compound.
-
DNA Damage Response (DDR): Given that some isoxazole-containing molecules inhibit key DDR kinases like ATR, it would be pertinent to investigate whether this compound induces DNA damage or sensitizes cells to known DNA-damaging agents.[4] Assays such as γ-H2AX staining (for DNA double-strand breaks), comet assays, and cell cycle analysis would be informative.
-
Cell Proliferation and Apoptosis: The effect on cell proliferation can be further validated using assays like BrdU incorporation or Ki-67 staining. To determine if the observed decrease in cell viability is due to apoptosis, assays such as Annexin V/PI staining, caspase activity assays, or western blotting for key apoptotic proteins (e.g., cleaved PARP, caspases) can be employed.
-
Anti-inflammatory Effects: Many isoxazole derivatives possess anti-inflammatory properties.[2] In appropriate cell models (e.g., macrophages stimulated with lipopolysaccharide), the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activity of key inflammatory signaling pathways like NF-κB could be investigated.
Conclusion
This compound represents a compound of interest for in vitro research due to its core isoxazole structure, which is prevalent in many biologically active molecules. The protocols and guidelines presented here offer a systematic approach for researchers to initiate their investigations with this compound. By first establishing its solubility and cytotoxic profile, scientists can proceed with well-designed experiments to elucidate its specific mechanism of action and potential therapeutic applications. Adherence to proper safety and handling procedures is essential throughout all experimental stages.
References
- Mokhi, L., Chkirate, K., Zhang, X., Driowya, M., & Bougrin, K. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - (3-PHENYL-5-ISOXAZOLYL)METHANAMINE.
- PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine.
- ResearchGate. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
- Echemi. (n.d.). 5-ACETYL-3(3-FLUOROPHENYL)
- Combi-Blocks. (2023).
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
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- CymitQuimica. (2024).
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones.
- CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- PubMed. (2019). 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620)
- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
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Application Notes and Protocols for In Vivo Studies with 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine in Mice
Introduction: The Scientific Imperative for In Vivo Evaluation
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The compound 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine represents a novel investigational molecule within this class. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, while the methanamine moiety may modulate solubility and target engagement. Preclinical in vivo studies in murine models are a critical, non-negotiable step in the drug development pipeline. They provide the first systemic view of a compound's behavior, bridging the gap between in vitro potency and potential clinical efficacy.
This document provides a comprehensive, experience-driven guide for researchers embarking on the in vivo characterization of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine. It is designed not as a rigid template, but as a framework of validated protocols and scientific reasoning to ensure the generation of robust, reproducible, and meaningful data. We will delve into the critical triad of in vivo assessment: Pharmacokinetics (What the body does to the drug), Pharmacodynamics (What the drug does to the body), and preliminary Toxicology (The safety profile).
Part 1: Foundational Experimental Design
Before any in-animal work commences, a robust experimental plan is paramount. This involves careful consideration of the animal model, ethical guidelines, and the physicochemical properties of the test compound.
Ethical Considerations and Animal Welfare
All procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding philosophy. This includes using the minimum number of animals required for statistical significance and employing techniques that minimize pain and distress.[3]
Animal Model Selection
For initial pharmacokinetic and safety studies, outbred strains like CD-1 mice or inbred strains such as C57BL/6 or BALB/c are commonly used due to their genetic homogeneity and extensive historical data.
-
Strain: C57BL/6 mice (8-10 weeks old)
-
Sex: Male and female mice should be used to investigate potential sex-based differences in metabolism and response.
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Acclimatization for at least one week prior to the study is mandatory.
Compound Formulation: Overcoming Poor Solubility
A significant challenge for many small molecules, including isoxazole derivatives, is poor aqueous solubility.[4][5][6] An inadequate formulation can lead to low and erratic bioavailability, rendering the in vivo data uninterpretable. The primary goal is to create a homogenous and stable preparation.
Recommended Vehicle for Oral (PO) and Intraperitoneal (IP) Administration: A common and effective approach is to create a suspension.
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.
-
Rationale: Methylcellulose acts as a suspending agent to prevent the compound from settling, ensuring consistent dosing. Tween® 80 is a non-ionic surfactant that wets the particles, improving their dispersion and preventing aggregation.[6]
-
Protocol for Formulation Preparation (Suspension):
-
Weigh the required amount of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste. This wetting step is crucial for preventing clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Sonication in a bath sonicator for 10-15 minutes can further break down particle agglomerates.
-
Visually inspect for homogeneity. The final product should be a uniform, milky suspension.
-
Prepare fresh daily and stir continuously during dosing to maintain suspension.
| Parameter | Value/Method | Rationale |
| Compound Name | 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine | Investigational new drug. |
| Target Concentration | 1 mg/mL (for a 10 mg/kg dose) | Based on a standard dosing volume of 10 mL/kg. Adjust as needed for different dose levels. |
| Vehicle Composition | 0.5% Methylcellulose, 0.1% Tween® 80 in H₂O | Standard, non-toxic vehicle for creating stable suspensions of poorly soluble compounds.[6] |
| Preparation Method | Wetting, gradual dilution, sonication | Ensures homogeneity and prevents particle aggregation for consistent dosing. |
| Storage & Stability | Prepare fresh daily; store at 4°C for <24h | Prevents degradation and ensures stability of the suspension. |
Part 2: The In Vivo Study Workflow
The logical flow of in vivo studies typically begins with understanding the compound's exposure (PK), followed by assessing its biological effect (PD) and safety profile (Tox).
Caption: High-level workflow for in vivo compound characterization.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) following intravenous and oral administration.
Study Design:
-
Groups (n=3-4 mice per time point):
-
Group 1: Intravenous (IV) bolus, 1 mg/kg
-
Group 2: Oral Gavage (PO), 10 mg/kg
-
-
Blood Sampling: Serial sampling from the same animals is preferred if the volume allows, otherwise use composite sampling.
-
Time Points:
-
IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr
-
PO: 15, 30 min; 1, 2, 4, 8, 24 hr
-
Step-by-Step Protocol:
-
Fast animals for 4 hours prior to dosing (water ad libitum).
-
Record the body weight of each mouse to calculate the exact dosing volume.
-
Dose Administration:
-
Oral Gavage (PO): Administer the compound using a 20-22 gauge, 1.5-inch curved gavage needle.[7][8] Ensure the needle is inserted gently without forcing to prevent esophageal or stomach perforation.[9] The maximum recommended volume is 10 mL/kg.[7]
-
Intravenous (IV): Administer via the lateral tail vein using a 27-30 gauge needle. The animal should be properly restrained, and the vein dilated using a heat lamp if necessary.
-
-
Blood Collection:
-
Plasma Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store samples at -80°C until bioanalysis by LC-MS/MS.
-
Protocol: Preliminary Toxicity (Dose-Range Finding) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities.
Study Design:
-
Groups (n=3-5 mice per group):
-
Group 1: Vehicle Control (PO)
-
Group 2: Low Dose (e.g., 10 mg/kg, PO)
-
Group 3: Mid Dose (e.g., 30 mg/kg, PO)
-
Group 4: High Dose (e.g., 100 mg/kg, PO)
-
-
Dosing: Daily for 5-7 consecutive days.
-
Observations: Monitor animals at least twice daily.
Step-by-Step Protocol:
-
Acclimatize and randomize animals into groups.
-
Record baseline body weight.
-
Administer the compound or vehicle by oral gavage daily for the study duration.
-
Clinical Observations: At each observation, score the animals for clinical signs of toxicity.[10] This provides a quantitative measure of the animal's well-being.
-
Record body weights daily. A loss of >15-20% of initial body weight is a common endpoint.
-
At the end of the study, perform a terminal bleed via cardiac puncture under deep anesthesia.[11]
-
Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.[12][13]
Clinical Observation Scoring Table
| Parameter | 0 (Normal) | 1 (Mild) | 2 (Moderate) | 3 (Severe) |
| Appearance | Smooth, clean coat | Mildly ruffled fur | Ruffled fur, unkempt | Piloerection, soiled coat |
| Activity Level | Alert and active | Reduced activity, slow response | Lethargic, isolated | Moribund, unresponsive |
| Posture | Normal | Mild hunching | Hunched posture | Head down, ataxia |
| Respiration | Normal rate and depth | Slight increase in rate | Labored breathing, gasping | Severe dyspnea |
Protocol: Pharmacodynamic (PD) / Efficacy Study
Objective: To assess the biological activity of the compound in a relevant disease model. Given the common activities of isoxazoles, a neuro-inflammation or behavioral model is a scientifically sound starting point.[14]
Model Example: Open Field Test for Neuroactivity This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[15][16]
Caption: Logic for Pharmacodynamic (PD) dose selection.
Step-by-Step Protocol:
-
Dose Selection: Based on PK and toxicity data, select 3-4 dose levels below the MTD. Include a vehicle control group and potentially a positive control (e.g., diazepam for anxiolytic effects).
-
Dosing: Administer the compound (e.g., via IP injection) at a timepoint before the test that corresponds to the Tmax determined in the PK study. This ensures the test is conducted at peak compound exposure.
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the trial.
-
Open Field Test:
-
Gently place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10 minutes.
-
An overhead camera connected to video-tracking software records the session.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Part 3: Data Analysis and Interpretation
The ultimate value of these studies lies in the careful analysis and integrated interpretation of the data.
-
Pharmacokinetics: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) of the plasma concentration-time data. Calculate key parameters and determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Toxicology: Analyze body weight changes, clinical scores, and histopathology reports. The MTD is typically defined as the highest dose that does not cause >10% body weight loss or significant clinical signs.
-
Pharmacodynamics: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control. Correlate the observed behavioral or physiological changes with the dose and exposure levels from the PK data to establish a dose-response relationship.
By systematically applying these protocols and principles, researchers can build a comprehensive in vivo profile of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, paving the way for its further development as a potential therapeutic agent.
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Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. (n.d.). MDPI. Retrieved from [Link]
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In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Note: Formulation Strategies for Preclinical Dosing of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
Executive Summary
This document provides a comprehensive guide for the formulation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, a novel chemical entity (NCE), for in vivo dosing in animal models. The primary challenge in developing formulations for many NCEs, particularly those containing aromatic and heterocyclic moieties, is overcoming poor aqueous solubility to achieve desired exposure levels for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing solution and suspension formulations suitable for common administration routes such as oral (PO), intravenous (IV), and intraperitoneal (IP). Emphasis is placed on the rationale behind vehicle selection, the importance of analytical validation, and adherence to best practices to ensure data integrity and animal welfare.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is critical.[3] This initial step, often constrained by limited API availability in early discovery, dictates the entire formulation strategy.[3]
2.1. Physicochemical Profile
The structure of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, featuring a fluorophenyl group, an isoxazole ring, and a primary amine, suggests it is a weakly basic compound with low intrinsic aqueous solubility. While specific experimental data for this exact molecule is not publicly available, we can infer its properties from its constituent functional groups and similar structures.[4][5]
Table 1: Predicted Physicochemical Properties and Their Implications
| Property | Predicted Value/Characteristic | Formulation Implication |
| Chemical Structure | C₁₀H₉FN₂O | Basic compound due to the primary amine. The aromatic/heterocyclic rings suggest poor water solubility. |
| Molecular Weight | ~192.19 g/mol | Relatively small molecule, favorable for absorption if solubility is addressed.[4] |
| Aqueous Solubility | Predicted to be low at neutral pH. | Will likely require solubility enhancement techniques such as pH adjustment, co-solvents, or complexing agents. |
| pKa (Predicted) | ~8-9 (for the primary amine) | The compound will be ionized and more soluble at acidic pH. Salt formation is a viable strategy to improve solubility and dissolution rate.[6] |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity. May have good membrane permeability if it can be dissolved (BCS Class II candidate). |
| Stability | Isoxazole ring can be susceptible to cleavage under harsh pH conditions. Amine can be prone to oxidation. | Forced degradation studies are necessary. Formulations should be protected from light and extreme temperatures. Short-term stability is crucial.[7] |
2.2. Critical Experimental Investigations A minimal pre-formulation package should include:
-
Solubility Screening: Determine the solubility in a panel of pharmaceutically acceptable vehicles (e.g., water, acidic/basic buffers, PEG 400, propylene glycol, cyclodextrins).
-
pH-Solubility Profile: Measure solubility across a pH range of 2 to 10 to confirm the impact of ionization.
-
Solid-State Characterization: Use techniques like DSC/TGA to understand melting point and thermal stability.[3]
-
Forced Degradation: Assess stability under stress conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways.
Formulation Strategy: A Decision-Based Approach
The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, which often means formulating to the limits of solubility.[8] The choice of formulation depends on the route of administration, the required dose, and the API's properties.
Diagram: Vehicle Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate formulation vehicle.
Caption: Formulation decision tree for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine.
Detailed Formulation Protocols
The following protocols are starting points and must be adapted based on experimental pre-formulation data.
Protocol 1: pH-Adjusted Aqueous Solution for IV/IP Administration
This approach leverages the basic amine to form a soluble salt in situ. This is the preferred method for IV administration as it avoids potentially toxic co-solvents.
-
Objective: To prepare a 5 mg/mL clear solution.
-
Rationale: The primary amine allows for protonation in an acidic environment, significantly increasing aqueous solubility. A citrate buffer provides pH control and is physiologically compatible.
-
Materials:
-
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (API)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
-
Step-by-Step Methodology:
-
Prepare Buffer: Prepare a 50 mM citrate buffer at pH 3.5 by dissolving the appropriate amounts of citric acid and sodium citrate in WFI.
-
Weigh API: Accurately weigh the required amount of API for the target concentration and batch size.
-
Dissolution: Slowly add the API to the citrate buffer while vortexing or stirring. The use of a sonicating bath can aid dissolution.
-
pH Adjustment: Check the pH of the final solution. If necessary, adjust to pH 3.5 using small volumes of 1N HCl or 1N NaOH.
-
Final Volume: Add buffer to reach the final target volume (q.s.).
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
QC Check: Visually inspect for particulates. Quantify the concentration using a validated analytical method (see Section 5).
-
Protocol 2: Amorphous Nanosuspension for Oral (PO) Gavage
For high oral doses where solubility in acceptable volumes is not achievable, a nanosuspension is a robust alternative that enhances dissolution rate by increasing surface area.[3]
-
Objective: To prepare a 20 mg/mL stable nanosuspension.
-
Rationale: Nanosizing increases the surface area available for dissolution in the gastrointestinal tract, which can improve absorption for dissolution rate-limited compounds (BCS Class II).[6] A stabilizer is essential to prevent particle aggregation.[3]
-
Materials:
-
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (API)
-
Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer
-
Purified Water
-
Milling media (e.g., zirconium oxide beads)
-
Ball mill or high-pressure homogenizer
-
-
Step-by-Step Methodology:
-
Prepare Vehicle: Prepare a 0.5% (w/v) HPMC solution in purified water by slowly adding HPMC to stirring water. Allow it to fully hydrate.
-
Pre-slurry: Add the weighed API to the vehicle to create a coarse pre-slurry.
-
Milling: Transfer the slurry and milling media to the milling chamber. Mill according to equipment instructions (e.g., top-down ball milling or high-pressure homogenization) until the desired particle size distribution (typically <500 nm) is achieved.[3]
-
Separation: Separate the nanosuspension from the milling media.
-
QC Check: Measure particle size distribution (e.g., via laser diffraction). Assess for homogeneity and quantify API concentration (see Section 5). The formulation should be continuously stirred during dosing to ensure dose uniformity.
-
Analytical Validation of Dosing Formulations
A formulation is incomplete without a validated method to confirm its quality.[8][9] This is a critical component of Good Laboratory Practice (GLP) and ensures the integrity of in vivo study data.[9]
5.1. Concentration Verification A robust analytical method is required to confirm the concentration of the API in the prepared formulation.[9]
-
Method of Choice: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is standard. For amine-containing compounds, a C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point.[10] LC-MS/MS can also be used for higher sensitivity and specificity.[11]
-
Validation Parameters: The method should be validated for accuracy, precision, linearity, and specificity.[9]
5.2. Stability Assessment The stability of the dosing formulation must be established for the expected duration of use.[7][12]
-
Protocol: Store aliquots of the formulation at relevant temperatures (e.g., refrigerated at 2-8°C and room temperature).[9]
-
Analysis: Analyze samples at various time points (e.g., 0, 4, 8, 24, 48 hours) and compare the concentration to the initial (T=0) value.[12]
-
Acceptance Criteria: A common acceptance criterion is that the concentration remains within ±10% of the initial concentration.[12]
Diagram: Analytical QC Workflow
Caption: Quality control workflow for preclinical formulation analysis.
Conclusion and Best Practices
The successful formulation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine for animal dosing hinges on a data-driven approach. The predicted physicochemical properties—namely its basicity and poor intrinsic solubility—strongly suggest that pH adjustment will be the most effective strategy for creating low-concentration solutions for IV or IP administration. For higher-concentration oral dosing, advanced methods like nanosuspensions may be necessary. It is imperative that any selected formulation undergoes rigorous analytical validation to confirm concentration, homogeneity, and stability before use in pivotal preclinical studies. Good communication between formulation scientists, analytical chemists, and in vivo pharmacologists is essential to ensure the delivery of a safe, effective, and reliable dosing vehicle.[13]
References
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. Retrieved from [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved from [Link]
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Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. Retrieved from [Link]
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(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]
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ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Cairo University. Retrieved from [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]
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Stability Studies in Pharmaceuticals. (2022). CMC Pharma. Retrieved from [Link]
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Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2015). PubMed Central. Retrieved from [Link]
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Preclinical Formulation Development. (n.d.). SGS. Retrieved from [Link]
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Dosing Techniques and Limits. (2016). University of Arizona Research, Innovation & Impact. Retrieved from [Link]
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Publishing. Retrieved from [Link]
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Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). LinkedIn. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). PubMed Central. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2022). IP Innovative Publication. Retrieved from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2019). Purdue e-Pubs. Retrieved from [Link]
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A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. (2020). MDPI. Retrieved from [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved from [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2019). Helda - University of Helsinki. Retrieved from [Link]
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1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Motif in Neuroscience
The isoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. In the realm of neuroscience, isoxazole derivatives are being actively investigated for their potential to modulate key neurological targets and pathways. These compounds have shown promise as anticonvulsants, anxiolytics, and neuroprotective agents, often exerting their effects through interactions with ion channels and neurotransmitter receptors.[1][2][3] The incorporation of a fluorophenyl group, a common modification in central nervous system (CNS) drug discovery, can enhance metabolic stability and blood-brain barrier permeability. This document provides a detailed guide to the potential applications and investigational protocols for the novel compound 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine in neuroscience research. While specific data for this exact molecule is emerging, this guide is built upon the established pharmacology of structurally related isoxazole derivatives, offering a robust framework for its scientific exploration.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FN₂O | PubChem |
| Molecular Weight | 192.19 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[4] |
| Storage | Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | --- |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Postulated Mechanisms of Action and Neurological Applications
Based on the pharmacology of related isoxazole-containing compounds, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is hypothesized to exhibit activity in several key areas of neuroscience research.
Anticonvulsant Activity via Voltage-Gated Sodium Channel Modulation
A significant number of isoxazole derivatives have demonstrated anticonvulsant properties.[1][5] A primary mechanism for this activity is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[6] By binding to these channels, the compound may stabilize the inactivated state, thereby reducing neuronal hyperexcitability, a hallmark of epileptic seizures.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for assessing anticonvulsant properties.
Protocol 1: In Vitro Evaluation of Sodium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells stably expressing a specific NaV subtype).
Materials:
-
HEK293 cells stably expressing the human NaV1.x channel of interest.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture the NaV1.x-expressing HEK293 cells to 70-80% confluency.
-
Prepare a dilution series of the test compound in the external solution.
-
Establish a whole-cell patch-clamp recording configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the closed state.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Establish a stable baseline recording of the sodium current in the external solution.
-
Perfuse the cells with increasing concentrations of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine and record the sodium currents at each concentration.
-
Wash out the compound with the external solution to assess the reversibility of the effect.
Data Analysis:
-
Measure the peak inward sodium current at each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC₅₀ value.
Modulation of GABA-A Receptors
The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, which has anxiolytic and anticonvulsant effects. Several isoxazole derivatives have been identified as GABA-A receptor modulators.
Signaling Pathway for GABA-A Receptor Modulation
Caption: Postulated mechanism of GABA-A receptor modulation.
Protocol 2: In Vitro GABA-A Receptor Modulation Assay using a Fluorescent Membrane Potential Dye
This high-throughput compatible assay measures changes in membrane potential in response to GABA-A receptor activation and modulation.[7]
Materials:
-
HEK293 or CHO cells stably expressing a specific GABA-A receptor subtype combination (e.g., α1β2γ2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
GABA stock solution.
-
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solution.
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Fluorescence plate reader with fluidics capabilities.
Procedure:
-
Plate the GABA-A receptor-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare a dilution series of the test compound and a concentration range of GABA in the assay buffer.
-
Load the cells with the membrane potential dye according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add the test compound (or vehicle control) to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add a sub-maximal concentration of GABA (e.g., EC₂₀) to the wells and immediately measure the change in fluorescence over time.
-
To determine if the compound has direct agonist activity, add it to wells in the absence of GABA.
Data Analysis:
-
Calculate the percentage increase in fluorescence in the presence of the compound and GABA compared to GABA alone.
-
Plot the concentration-response curve for the potentiation effect to determine the EC₅₀ for modulation.
-
Compare the maximal potentiation to a known GABA-A PAM (e.g., diazepam).
Neuroprotective Effects
Isoxazole derivatives are also being investigated for their potential to protect neurons from various insults, including oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8] The mechanism of neuroprotection can be multifaceted, potentially involving the modulation of AMPA receptors to reduce excitotoxicity or antioxidant effects.
Protocol 3: In Vitro Neuroprotection Assay using a Neuronal Cell Line
This protocol assesses the ability of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine to protect neuronal cells (e.g., SH-SY5Y or HT-22) from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture reagents.
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model).
-
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solution.
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH release assay kit).
-
Plate reader.
Procedure:
-
Plate the neuronal cells in 96-well plates and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (excluding the negative control wells).
-
Co-incubate the cells with the compound and the neurotoxin for a duration relevant to the model (e.g., 24-48 hours).
-
Assess cell viability using a chosen cell viability assay according to the manufacturer's protocol.
Data Analysis:
-
Normalize cell viability to the untreated control wells.
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the neurotoxin-only treated wells.
-
Determine the EC₅₀ for the neuroprotective effect.
Conclusion and Future Directions
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine represents a promising chemical entity for exploration in neuroscience research. Based on the established pharmacology of the isoxazole scaffold, this compound warrants investigation as a potential anticonvulsant, modulator of inhibitory neurotransmission, and a neuroprotective agent. The protocols outlined in this document provide a foundational framework for characterizing its activity profile. Further studies could delve into its effects on other CNS targets, its pharmacokinetic properties, and its efficacy in more complex in vivo models of neurological disorders.
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Application Notes & Protocols for High-Throughput Screening of Isoxazole Derivatives
Introduction: The Isoxazole Scaffold and the Imperative for High-Throughput Screening
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and serve as a bioisosteric replacement for other functional groups have cemented its role in a multitude of approved therapeutics, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin. The therapeutic versatility of isoxazole derivatives, which demonstrate activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, makes them highly attractive candidates for novel drug discovery campaigns.[1][2]
Given the vast chemical space that can be explored through derivatization of the isoxazole core, high-throughput screening (HTS) is an indispensable tool for rapidly identifying molecules with desired biological activity from large compound libraries.[3] HTS enables the parallel testing of thousands to millions of compounds, generating the critical starting points for hit-to-lead optimization.[3][4] This guide provides a framework for developing, validating, and executing robust HTS assays tailored to the discovery of novel, biologically active isoxazole derivatives. It is designed to bridge foundational principles with actionable, field-tested protocols, empowering researchers to navigate the complexities of the screening process with confidence.
Section 1: Foundational Principles of HTS Assay Design
The success of any HTS campaign is predicated on the quality of the assay. The choice between a biochemical and a cell-based format is a primary decision point, each offering distinct advantages.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in an isolated in vitro system.[3] Their primary advantage is direct target engagement, providing clear, mechanistic data (e.g., enzyme inhibition). They are generally less prone to compound interference and exhibit lower variability than cell-based assays.[5]
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway.[6][7] Their strength lies in their physiological relevance, as they assess compound activity in a complex biological context, accounting for factors like cell permeability and potential cytotoxicity.[6][8]
The selection of the assay format should be driven by the biological question. For identifying direct inhibitors of a specific kinase, a biochemical assay is often the logical first step. To find modulators of a complex signaling pathway, a cell-based reporter assay may be more appropriate.[8]
A critical aspect of assay design is the choice of detection technology. The ideal technology provides a robust and reproducible signal that is sensitive, stable, and amenable to automation.
| Technology | Principle | Pros | Cons | Common Application |
| Absorbance | Measures light absorbed by a sample. | Simple, inexpensive instrumentation. | Low sensitivity, high potential for compound interference (colored compounds). | ELISA, colorimetric enzyme assays. |
| Fluorescence Intensity (FI) | Measures light emitted by a fluorophore after excitation. | High sensitivity, wide range of available probes. | Potential for compound autofluorescence and quenching. | Ion channel flux, enzyme activity. |
| Luminescence | Measures light produced by a chemical or enzymatic reaction. | Very high sensitivity, low background, wide dynamic range. | Requires enzyme/substrate system (e.g., luciferase), potential for light-interfering compounds. | Reporter gene assays, kinase activity (e.g., ADP-Glo™). |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore with long-lived fluorescence. | Homogeneous (no-wash), low background, reduced interference. | Requires specific labeling of interacting partners, can be complex to optimize. | Protein-protein interactions, kinase assays. |
Section 2: The Cornerstone of HTS: Assay Development and Validation
An assay must be rigorously optimized and validated before it can be used for large-scale screening. This process transforms a laboratory procedure into a robust, reproducible, and statistically sound screening system. The guidance provided by resources like the NCBI Assay Guidance Manual is invaluable in this phase.[9][10]
Key Optimization Parameters
-
Reagent Stability and Concentration: All reagents must be stable under storage and assay conditions.[11] The optimal concentrations of enzymes, substrates, cells, and critical reagents must be determined empirically to achieve a maximal signal window with minimal variability.
-
Incubation Times and Temperatures: These parameters must be optimized to ensure the reaction reaches a stable endpoint or a consistent kinetic reading phase.
-
Solvent Tolerance: Most compound libraries are stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO, typically ≤0.5%, to avoid solvent-induced artifacts.
The Self-Validating System: Statistical Metrics for Assay Performance
Validation is performed to ensure the assay can reliably distinguish between active and inactive compounds.[12] This is achieved by assessing key statistical parameters using positive and negative controls.
| Parameter | Formula | Description | Acceptance Criteria |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | A dimensionless parameter that reflects the separation between the positive (p) and negative (n) control means (μ) relative to their standard deviations (σ).[13][14] | Excellent: ≥ 0.5Marginal: 0 to < 0.5[15] |
| Signal-to-Background (S/B) | μp / μn | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Generally > 2, but highly assay-dependent. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | A measure of the relative variability of the data. | Typically < 20% for controls.[11] |
An assay is considered validated and ready for HTS when it consistently meets these acceptance criteria over multiple days and plate formats.[16]
Section 3: Detailed HTS Protocols for Isoxazole Derivatives
The following protocols are provided as templates. Researchers must perform their own optimization and validation based on their specific reagents, equipment, and biological targets.
Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™
Application: To identify isoxazole derivatives that directly inhibit the activity of a purified protein kinase.
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[17] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[18][19]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer, enzyme, substrate, and ATP solutions as per the manufacturer's recommendations or internal optimization data. Prepare positive control (known potent inhibitor) and negative control (DMSO) solutions.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of isoxazole derivatives (typically at 10 mM in DMSO) and controls into the wells of a 384-well, low-volume, solid white assay plate. This results in a final screening concentration of ~10 µM.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in Kinase Buffer to all wells.
-
Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution in Kinase Buffer to all wells to start the reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during optimization to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.[17]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[19]
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
Protocol 2: Cell-Based GPCR-CRE Luciferase Reporter Assay
Application: To identify isoxazole derivatives that act as agonists or antagonists of a G-protein coupled receptor (GPCR) that signals through the Gs or Gi pathway.
Principle: This assay uses a cell line stably expressing the target GPCR and a luciferase reporter gene under the control of a promoter containing cAMP Response Elements (CRE).[20] Activation of Gs-coupled receptors increases cAMP, leading to CRE-mediated transcription of luciferase. Activation of Gi-coupled receptors decreases cAMP (induced by a co-stimulant like forskolin), reducing luciferase expression. The change in luminescent signal reflects the activity of the compound on the GPCR pathway.[21][22]
Signaling Pathway Diagram:
Caption: Simplified Gs-GPCR signaling to a CRE-luciferase reporter.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture the CRE-Luciferase reporter cell line expressing the target GPCR under standard conditions. Harvest cells and adjust density in assay medium. Dispense 10 µL of the cell suspension (e.g., 2,000-5,000 cells/well) into a 384-well, solid white, tissue culture-treated plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Add 50 nL of isoxazole derivatives and controls to the cell plates.
-
Agonist Screen: Add compounds directly. Use a known agonist as a positive control and DMSO as a negative control.
-
Antagonist Screen: Add a known agonist at its EC₈₀ concentration to all wells (except negative controls), then add the test compounds.
-
-
Incubation: Incubate the plates for an additional 6 hours at 37°C, 5% CO₂ to allow for receptor stimulation and reporter gene expression.[23]
-
Lysis and Signal Generation: Equilibrate the plates to room temperature. Add 10 µL of a luciferase assay reagent (e.g., Promega Bright-Glo™) to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubation: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Section 4: Data Analysis and Troubleshooting
Data Normalization: Raw HTS data is typically normalized to the plate controls to account for plate-to-plate variation. For an inhibition screen, results are often expressed as percent inhibition:
% Inhibition = 100 * (1 - [ (Signaltest well - Meanpos control) / (Meanneg control - Meanpos control) ] )
Hit Identification: A "hit" is a compound that meets a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Common HTS Issues and Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; low signal window. | Re-optimize reagent concentrations. Check stability of reagents.[11] Verify liquid handling precision and accuracy.[24] |
| Plate Edge Effects | Uneven temperature or evaporation during incubation. | Use plates with lids, ensure proper sealing. Use a water pan in the incubator to maintain humidity. Exclude outer wells from analysis if necessary. |
| Compound Interference | Autofluorescence, light absorption (color), or direct inhibition/activation of the reporter enzyme (e.g., luciferase). | Perform counter-screens without the primary target to flag interfering compounds. Test hits in an orthogonal assay format. |
| Poor Reproducibility | Inconsistent reagent preparation, cell passage number variation, operator error.[24] | Use standardized SOPs for all procedures. Maintain a consistent cell culture schedule. Implement automation for liquid handling to reduce human error.[24] |
Conclusion
Screening for bioactive isoxazole derivatives requires a systematic and rigorous approach. By building a foundation on sound assay design principles, committing to thorough validation, and executing protocols with precision, researchers can significantly enhance the probability of discovering novel chemical probes and therapeutic leads. The protocols and frameworks presented here serve as a guide to navigate this complex but rewarding process, ultimately accelerating the translation of chemical diversity into biological insight and therapeutic innovation.
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. U.S. National Library of Medicine. Retrieved from [Link]
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Iversen, P. W., Beck, B., Chen, Y. F., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
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Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-22.
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UT Southwestern Medical Center. (n.d.). High-Throughput Screening Core Facility Publications. Retrieved from [Link]
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Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
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IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
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YouTube. (2021). Robust or Go Bust: An Introduction to the Assay Guidance Manual. Retrieved from [Link]
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Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
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Stark Lab. (n.d.). qPCR based reporter assay on luciferase transcripts. Retrieved from [Link]
-
Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
-
IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
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- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. researchgate.net [researchgate.net]
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- 24. dispendix.com [dispendix.com]
Troubleshooting & Optimization
Stability of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine in aqueous solution
Welcome to the technical support resource for (3-(4--Fluorophenyl)isoxazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common experimental challenges related to the stability of this compound in aqueous solutions. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine in aqueous environments.
Question 1: My solution of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine is showing a rapid loss of purity when analyzed by HPLC, even when stored at 4°C. What are the likely causes?
This is a frequent observation and typically points to the inherent chemical liabilities of the isoxazole ring system, particularly its susceptibility to hydrolysis. The primary factors influencing the stability of this compound in aqueous solution are pH, temperature, light, and the presence of oxidative agents.
-
pH-Dependent Hydrolysis: The isoxazole ring, while generally stable, can undergo cleavage of its weak N-O bond.[1] This process can be catalyzed by both acidic and basic conditions.[2] For your specific molecule, the primary degradation pathway is likely the hydrolytic cleavage of the isoxazole ring to form a β-amino enone derivative. The pH of your aqueous solution is the most critical factor. Unbuffered solutions or solutions prepared in water with dissolved CO₂ (which can lower the pH) may lead to accelerated degradation.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. While 4°C is appropriate for short-term storage, prolonged periods in solution, even refrigerated, can lead to significant degradation if the pH is not optimal.
-
Photostability: Isoxazole rings are known to be sensitive to UV irradiation.[1] Exposure to direct sunlight or even ambient laboratory light for extended periods can induce photochemical degradation, leading to ring rearrangement or cleavage.[1]
-
Oxidation: The methanamine group could be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions in the buffer, which can catalyze oxidation reactions.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your stock solution and any prepared dilutions.
-
Buffer Selection: Ensure you are using a well-defined buffer system to maintain a stable pH. The optimal pH will likely be in the mid-range (e.g., 5-7), but this must be experimentally determined.
-
Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
De-gas Solvents: If oxidation is suspected, de-gassing your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution can be beneficial.
Question 2: What is the primary degradation product I should expect to see, and what does its structure look like?
The most probable degradation pathway for a 3,5-disubstituted isoxazole in aqueous media is acid or base-catalyzed hydrolysis, which results in the cleavage of the N-O bond and ring opening. This process transforms the isoxazole into a more flexible β-amino enone.
The expected reaction is as follows:
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine) → 1-(4-Fluorophenyl)-3-(methylamino)prop-2-en-1-one
This transformation can be visualized as the unravelling of the isoxazole ring. The stability of 3,5-disubstituted isoxazole derivatives is generally considered fair, but they are susceptible to this ring-opening reaction under stress conditions.[3]
Below is a diagram illustrating this primary degradation pathway.
Caption: Predicted hydrolytic degradation pathway.
Question 3: How can I design an experiment to quickly determine the optimal pH for my aqueous formulation?
A preliminary pH stability study is a crucial experiment to perform early in development. This can be a relatively simple experiment that provides critical data for handling and formulation. The goal is to assess the compound's stability across a range of pH values at a set temperature.
The workflow involves preparing solutions of your compound in different buffers, storing them under controlled conditions, and analyzing the purity at various time points.
Caption: Experimental workflow for a pH stability study.
A detailed, step-by-step protocol for this experiment is provided in the "Protocols" section below.
Question 4: I need to perform a forced degradation study. What conditions are recommended?
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the specificity of your analytical methods.[4][5][6] These studies involve exposing the drug substance to conditions more severe than those used in accelerated stability testing.[4]
Based on the structure of (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine, the following conditions are recommended as a starting point. The goal is to achieve 5-20% degradation.
| Stress Condition | Reagent / Method | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 40-60°C | Isoxazole ring opening[2] |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 40-60°C | Isoxazole ring opening[7] |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidation of the amine or other sites[8] |
| Photolytic | UV light (e.g., 254 nm) and/or White light (ICH option 2) | Solid-state and in solution | Photolytic cleavage of the N-O bond[1] |
| Thermal | 60-80°C | Solid-state and in solution | Thermally-accelerated hydrolysis/oxidation |
Note: It is crucial to run control samples (compound in solvent without the stressor) in parallel to differentiate between, for example, acid-catalyzed hydrolysis and simple thermal degradation. A detailed protocol is available in the "Protocols" section.
Experimental Protocols
Protocol 1: Preliminary pH-Rate Profile Study
Objective: To determine the pH of maximum stability for (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine in an aqueous solution.
Materials:
-
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
-
HPLC-grade water and acetonitrile
-
Buffer salts (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Temperature-controlled oven or water bath
-
Validated stability-indicating HPLC method
Procedure:
-
Buffer Preparation: Prepare 10 mM buffers at pH 3.0, 5.0, 7.0, and 9.0.
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL.
-
Sample Preparation: For each pH condition, pipette a small volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of ~50 µg/mL. Ensure the final concentration of the organic solvent is low (<5%) to minimize its effect on the solution properties.
-
Initial Analysis (T=0): Immediately transfer an aliquot of each freshly prepared sample into an amber HPLC vial and analyze to determine the initial peak area.
-
Incubation: Place the remaining sample solutions in a temperature-controlled oven set at 40°C. Ensure they are protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each sample, cool to room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH, relative to the T=0 sample. Plot the percentage remaining versus time for each pH. The pH that shows the slowest rate of degradation is the most stable.
Protocol 2: Forced Degradation Study
Objective: To generate likely degradation products and demonstrate the specificity of the analytical method.
Procedure:
-
Sample Preparation: Prepare solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Degradation: To one sample, add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60°C for 2-8 hours.
-
Base Degradation: To another sample, add an equal volume of 0.2 M NaOH. Keep at room temperature for 1-4 hours. Note: Basic hydrolysis is often faster than acidic.
-
Oxidative Degradation: To a third sample, add an equal volume of 6% H₂O₂. Keep at room temperature for 4-24 hours, protected from light.
-
Thermal Degradation: A sample solution is heated at 80°C, protected from light. A solid sample should also be heated in parallel.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light stress according to ICH Q1B guidelines.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample. The chromatograms should be evaluated for new peaks (degradants) and a decrease in the main peak area. A peak purity analysis of the main peak in the presence of its degradants is essential to prove the stability-indicating nature of the method.
References
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343-1369.
- Sahu, J. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255.
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. International Journal of Research and Analytical Reviews, 7(2), 526-535.
- Chen, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8234.
- Various Authors. (n.d.). Pharmaceutical Analysis | Stability Testing.
- Murgia, F. P., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- Various Authors. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide...
- Shaaban, M., et al. (2024).
- Chalyk, S., et al. (2024). Construction of Isoxazole ring: An Overview. Chemistry of Heterocyclic Compounds, 60(6), 633-657.
- Wang, X.-S., et al. (2007). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 12(2), 266-272.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2978-2986.
- Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(13), 3299-3317.
- Głowacka, I. E., & Hayes, J. M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(11), 5798.
- Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine.
- Wikipedia contributors. (2023). Isoxazole. Wikipedia, The Free Encyclopedia.
- Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. .
-
Dehaen, W., et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][4][9]Triazines: Synthesis and Photochemical Properties. Molecules, 27(19), 6245.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38407-38410.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
- Various Authors. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS.
Sources
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- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing isoxazole compounds
Welcome to the technical support center for isoxazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of isoxazole synthesis and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazole compounds?
A1: The most prevalent and versatile methods for synthesizing the isoxazole ring are:
-
Reaction of a 1,3-dicarbonyl compound with hydroxylamine: This is a classic and widely used method, often referred to as the Claisen isoxazole synthesis.[1]
-
Reaction of chalcones with hydroxylamine hydrochloride: Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for isoxazole synthesis.[2][3]
-
1,3-Dipolar cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne, offering a high degree of control over the substitution pattern of the final product.[1][4]
Q2: My isoxazole synthesis is resulting in a very low yield. What are the likely causes?
A2: Low yields in isoxazole synthesis can be attributed to several factors, including:
-
Poor quality of starting materials: Ensure the purity of your 1,3-dicarbonyl compounds, chalcones, or alkyne and nitrile oxide precursors.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and the choice of base or catalyst are critical parameters that may need optimization.[1]
-
Instability of intermediates: For instance, in 1,3-dipolar cycloadditions, nitrile oxides can dimerize to form furoxans if not trapped efficiently by the alkyne.[1]
-
Product degradation: Isoxazoles can be sensitive to strongly basic or reductive conditions, leading to ring cleavage.[1]
Q3: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a common challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1] To enhance regioselectivity, consider the following:
-
Modify reaction conditions: Adjusting the solvent polarity, pH, or temperature can favor the formation of one regioisomer over another.
-
Use of catalysts: Lewis acids can influence the regiochemical outcome in certain reactions.[1]
-
Substrate modification: Employing derivatives like β-enamino diketones can provide better regiochemical control compared to their 1,3-dicarbonyl counterparts.[1]
Q4: What are the best practices for purifying isoxazole compounds?
A4: The purification strategy for isoxazoles depends on the physical properties of the compound and the nature of the impurities. Common techniques include:
-
Column chromatography: This is the most widely used method. Screening different solvent systems with varying polarities is crucial for achieving good separation.[1] If silica gel is ineffective, consider using alumina (acidic, basic, or neutral).[1]
-
Crystallization: If your isoxazole is a solid, crystallization can be a highly effective method for purification.[5]
-
Preparative TLC or HPLC: For challenging separations of isomers with similar polarities, these techniques can be employed.[1]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during isoxazole synthesis.
Problem 1: Low or No Product Yield
A systematic approach is essential when troubleshooting low yields. The following workflow can help identify the root cause.
Caption: Decision tree for improving regioselectivity in isoxazole synthesis.
Expert Insights on Regioselectivity Control:
-
Solvent Effects: The polarity of the solvent can significantly influence the ratio of regioisomers. For example, in the reaction of β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major product. [1]* Catalyst/Additive Influence: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in the synthesis from β-enamino diketones. The stoichiometry of the Lewis acid is a critical parameter to optimize. [1]* pH Control: In the Claisen synthesis, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products. [1] Data on Regioselectivity Control:
The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.
| Entry | Solvent | Base | Ratio (Isomer A : Isomer B) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 83 |
Data adapted from a representative study on regioselectivity control. [1]
Problem 3: Product Decomposition During Workup or Purification
The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions.
Key Sensitivities of the Isoxazole Ring:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases. [1]* Reductive Conditions: The N-O bond is relatively weak and can be cleaved by catalytic hydrogenation (e.g., H₂/Pd). [1]* Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring. [1] Preventative Measures:
-
During workup, use mild acids and bases for pH adjustments.
-
When performing column chromatography, avoid highly acidic or basic mobile phase additives if your compound is sensitive.
-
Protect the compound from light if you suspect photochemical instability.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
This protocol describes the synthesis of an isoxazole via the reaction of a chalcone with hydroxylamine hydrochloride.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the chalcone (1.0 eq.) in ethanol.
-
Addition of Reagent: Add hydroxylamine hydrochloride (1.5 eq.) to the solution. [1]3. Base Addition: While stirring at room temperature, add an aqueous solution of a base (e.g., NaOH or KOH) dropwise. [1]4. Reaction: Continue stirring for 2-4 hours. Monitor the reaction progress by TLC. [1]5. Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl. [1]6. Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [1]8. Purification: Purify the crude product by column chromatography or crystallization.
Protocol 2: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
This protocol outlines the synthesis of a 3,5-disubstituted isoxazole using a copper(I)-catalyzed cycloaddition between a terminal alkyne and an in-situ generated nitrile oxide.
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of the terminal alkyne (1.0 eq.) and the aldoxime precursor (1.1 eq.) in a suitable solvent (e.g., t-BuOH/H₂O), add the copper(I) catalyst (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Nitrile Oxide Generation: Slowly add a mild base (e.g., triethylamine) to generate the nitrile oxide in situ.
-
Cycloaddition: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
-
Synthesis of isoxazoles. (2019). YouTube. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Journal of Advanced Scientific Research. Available at: [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Available at: [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ChemistrySelect. Available at: [Link]
-
Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal of Future Medical and Research. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
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Navigating Cytotoxicity of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine in In Vitro Assays: A Technical Guide
Researchers and drug development professionals utilizing 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine in their assays may encounter challenges related to cytotoxicity, which can confound experimental results and obscure the compound's true biological activity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you identify the source of cytotoxicity and implement effective mitigation strategies. Our goal is to ensure the scientific integrity of your data by distinguishing between intended pharmacological effects and unintended cytotoxic artifacts.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity with 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, even at low concentrations?
A1: Several factors could be contributing to this observation. The inherent properties of the isoxazole scaffold can sometimes lead to cytotoxicity through mechanisms like apoptosis induction.[1][2][3] Additionally, poor compound solubility can lead to the formation of aggregates that are toxic to cells. The solvent used to dissolve the compound, most commonly DMSO, can also exhibit cytotoxic effects, especially at higher concentrations and with longer incubation times.[4][5][6]
Q2: How can I differentiate between the compound's specific pharmacological effect and a general cytotoxic response?
A2: This is a critical aspect of your investigation. A key strategy is to include appropriate controls and perform orthogonal assays. For instance, if you hypothesize a specific target, use a cell line that does not express that target to see if the cytotoxicity is still present. Additionally, assays that measure specific cellular events, such as caspase activation for apoptosis, can help elucidate the mechanism of cell death.[7][8] Comparing the cytotoxic profile with that of known cytotoxic agents can also provide valuable context.
Q3: Could the observed cytotoxicity be an artifact of my assay conditions?
A3: Absolutely. Assay parameters such as cell density, incubation time, and serum concentration in the media can all influence the apparent cytotoxicity of a compound.[9][10] For example, longer incubation periods can amplify cytotoxic effects. It is crucial to optimize these conditions for your specific cell line and experimental goals.
Troubleshooting Guides: A Deeper Dive
When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is essential. The following guides are designed to walk you through the process of identifying and resolving the issue, ensuring the reliability of your results.
Guide 1: Addressing Compound Solubility and Formulation Issues
Poor solubility is a frequent culprit behind in vitro cytotoxicity. When a compound precipitates out of solution, it can form aggregates that are physically damaging to cells or present a highly concentrated dose to a small population of cells, leading to localized toxicity.
Is your compound fully dissolved?
-
Visual Inspection: Carefully inspect your compound stock solution and the final assay plate wells for any signs of precipitation. This can be done using a standard light microscope.
-
Causality: Undissolved particles can cause physical stress to cells and lead to inaccurate dosing in your assay, resulting in misleading cytotoxicity data.
Have you optimized the solvent concentration?
-
Problem: The most common solvent, Dimethyl Sulfoxide (DMSO), is known to be toxic to cells at higher concentrations.[4][5][6] The "safe" concentration of DMSO can vary significantly between cell lines.
-
Troubleshooting Workflow:
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting cell death in tumors by activating caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Welcome to the technical support center for the purification of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The information herein is curated to address specific challenges you may encounter during your experimental work.
Introduction to Purification Challenges
This compound is a polar, salt-form compound, which presents a unique set of purification challenges. The primary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to poor chromatographic separation. As a hydrochloride salt, its solubility is significantly different from its free-base form, which must be considered during recrystallization and extraction procedures. This guide will walk you through the common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: While specific impurities are reaction-dependent, common contaminants in the synthesis of 3-aryl-5-aminomethylisoxazoles may include:
-
Unreacted starting materials: Such as 4-fluorobenzaldehyde or hydroxylamine hydrochloride.[1]
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Side-products from isoxazole ring formation: Including regioisomers, if the synthesis is not well-controlled.
-
Byproducts from the reduction of a nitrile or oxime precursor to the amine.
-
Residual solvents from the reaction or initial work-up.
Q2: My crude this compound has a brownish or yellowish tint. What is the likely cause and how can I remove the color?
A2: Colored impurities often arise from minor side-products or degradation. A common and effective method to remove such impurities is a charcoal treatment during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and reflux for a short period before filtering the hot solution to remove the charcoal. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q3: Can I purify the free base, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, first and then convert it to the hydrochloride salt?
A3: Yes, this is often a preferred strategy. The free amine is less polar than the hydrochloride salt and may be more amenable to standard silica gel chromatography. After chromatographic purification of the free base, you can dissolve it in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in an anhydrous solvent to precipitate the pure hydrochloride salt.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for a hydrochloride salt can be challenging.
Problem 1: I'm struggling to find a suitable single solvent for recrystallization.
-
Cause: Amine hydrochlorides are often highly soluble in polar solvents like methanol and ethanol, even at low temperatures, leading to poor recovery. Conversely, they are typically insoluble in non-polar organic solvents.
-
Solution: Use a binary solvent system.
-
Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., methanol, ethanol, or water).
-
Slowly add a "poor" solvent in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) to the hot solution until it becomes slightly turbid.
-
Reheat the solution until it is clear again, and then allow it to cool slowly.
-
Problem 2: My product "oils out" instead of forming crystals.
-
Cause: This typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
-
Troubleshooting Steps:
-
Lower the crystallization temperature: After dissolving at a higher temperature, allow the solution to cool more slowly and to a lower final temperature (e.g., in a refrigerator or freezer).
-
Use a lower-boiling solvent system.
-
Seed the solution: Add a small crystal of the pure product to induce crystallization.
-
Purify further before recrystallization: If significant impurities are present, consider a preliminary purification step like column chromatography of the free base.
-
Problem 3: I have a low yield after recrystallization.
-
Cause: This could be due to using too much solvent, premature crystallization during filtration, or incomplete crystallization.
-
Solutions:
-
Minimize the amount of hot solvent used for dissolution.
-
Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper.
-
Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
| Solvent System | Suitability for Hydrochloride Salt | Notes |
| Methanol/Diethyl Ether | Good | Dissolve in hot methanol, add ether until cloudy. |
| Ethanol/Ethyl Acetate | Good | Similar to the methanol/ether system. |
| Isopropanol | Fair | May work as a single solvent for some amine hydrochlorides. |
| Water/Acetone | Possible | Use if the compound is highly water-soluble. |
Troubleshooting Guide: Column Chromatography
As the hydrochloride salt is highly polar, it is generally recommended to perform column chromatography on the free base form.
Problem 1: My compound is streaking badly on the silica gel column.
-
Cause: The basic amine group is interacting strongly with the acidic silanol groups on the silica surface.[2] This leads to poor separation and broad peaks.
-
Solutions:
-
Add a competing amine to the mobile phase: Incorporating a small amount (0.1-1%) of triethylamine or ammonia in your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Use an amine-functionalized silica gel: This specialized stationary phase is designed to minimize interactions with basic compounds.
-
Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of amines.
-
Problem 2: I can't get good separation of my product from a close-running impurity.
-
Cause: The polarity of your product and the impurity may be too similar in the chosen solvent system.
-
Solutions:
-
Optimize your mobile phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Sometimes a three-component solvent system can provide better resolution.
-
Consider a different stationary phase: If silica and alumina do not provide adequate separation, reversed-phase chromatography (e.g., C18 silica) might be an option for the free base, using a mobile phase like acetonitrile/water with a suitable buffer.
-
Experimental Protocol: Flash Chromatography of the Free Base
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH) to a pH >10. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. If the compound is very polar, try dichloromethane and methanol. Add 0.5% triethylamine to the mobile phase to improve the spot shape.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: An optimized solvent system from your TLC analysis (e.g., 95:5 dichloromethane:methanol + 0.5% triethylamine).
-
Elution: Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.
-
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration and dry under vacuum.
Visualizing Purification Workflows
Workflow for Purification via the Free Base
Caption: Purification strategy involving conversion to the free base.
Troubleshooting Recrystallization
Caption: Common recrystallization problems and their solutions.
References
-
Zhang, M., et al. (2021). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Org. Lett., 23(15), 5882–5887. Available at: [Link]
-
Beam, C. F., et al. (1981). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 60, 12. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(23), 14757-14771. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Formal Report. Available at: [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]
-
Wang, X.-S., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(11), 20630–20638. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
- Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
-
Sharma, R., et al. (2021). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated, three-component domino reaction. Journal of Chemical Sciences, 133(1), 23. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Azizi, Z., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]
Sources
Technical Support Center: Ensuring the Stability of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Stock Solutions
Welcome to the dedicated technical support guide for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your stock solutions. Here, we delve into the chemical properties of the molecule, potential degradation pathways, and provide actionable troubleshooting and preventative measures.
Understanding the Molecule: Key Vulnerabilities
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is a compound featuring a substituted isoxazole ring and a primary amine group. Both of these functional groups present specific stability challenges that must be managed to ensure the reliability of your experimental results.
The isoxazole ring , a five-membered heterocycle, is susceptible to cleavage under certain conditions. Studies on various isoxazole derivatives have shown that this ring system can undergo hydrolysis, particularly in acidic and basic aqueous solutions[1][2][3][4]. The stability of the isoxazole ring is often maximal in the neutral pH range[1]. The degradation can be catalyzed by both specific acid and specific base catalysis[1][3]. High temperatures can also promote the thermal decomposition of the isoxazole ring[5]. Furthermore, some isoxazole compounds are sensitive to photodegradation when exposed to UV light[6][7].
The primary amine group is a nucleophilic center and can be susceptible to oxidation and other degradation reactions. Primary amines can undergo deamination, especially in the presence of nitrosating agents, forming unstable diazonium intermediates that can lead to a variety of degradation products[8]. They can also be prone to oxidative degradation, particularly in the presence of oxygen and heat[9].
Frequently Asked Questions (FAQs)
Here are some common issues you might encounter with your 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solutions and their underlying causes.
Q1: My stock solution has turned yellow/brown. What does this mean?
A change in color, particularly to yellow or brown, is a common indicator of chemical degradation. This could be due to the formation of colored degradation products from either the isoxazole ring opening or oxidation of the primary amine. It is crucial to investigate the purity of the solution before further use.
Q2: I've observed a precipitate forming in my stock solution upon storage. What could be the cause?
Precipitation can occur for several reasons. It may be a result of the compound degrading into less soluble products. Alternatively, if the solution is stored at a low temperature, the compound itself might be precipitating out if its solubility limit is exceeded. It is also possible that the hydrochloride salt form of the compound is reacting with components of the storage solution[10].
Q3: My experimental results are inconsistent, suggesting a loss of potency of my compound. Could this be due to degradation?
Yes, a loss of potency is a strong indicator of degradation. The cleavage of the isoxazole ring or modification of the primary amine group will alter the chemical structure of the compound, likely leading to a decrease in its biological activity. It is recommended to assess the purity of your stock solution to confirm its integrity.
Q4: What is the optimal pH for storing my stock solution?
Based on the stability profile of isoxazole derivatives, a neutral pH range (around pH 7) is generally recommended to minimize hydrolysis of the isoxazole ring[1][2]. Both acidic (pH < 4) and basic (pH > 8) conditions should be avoided.
Troubleshooting Guide
If you suspect degradation of your stock solution, follow this systematic approach to diagnose and address the issue.
Visual Inspection and Initial Assessment
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Color Change: Note any deviation from the expected color of a freshly prepared solution.
-
Precipitate Formation: Examine the solution for any solid material. If present, try to determine if it redissolves upon warming to room temperature.
-
pH Measurement: If appropriate for your solvent system, measure the pH of the solution.
Analytical Confirmation of Degradation
To definitively assess the purity of your stock solution, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and effective technique for this purpose[11][12].
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting suspected degradation.
Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent the degradation of your 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solutions.
Solvent Selection
-
Recommended: Anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for initial stock solutions.
-
Use with Caution: Protic solvents like ethanol or methanol can participate in degradation reactions. If their use is unavoidable, ensure they are of high purity and anhydrous.
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, use a neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.4).
Temperature
-
Long-term storage: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.[13]
-
Short-term storage: For solutions in use, storage at 2-8°C is acceptable for short periods (days to a week), but stability should be verified.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can introduce moisture and accelerate degradation. Aliquot stock solutions into single-use volumes.
Atmosphere and Light
-
Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidation of the primary amine.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation[6][7].
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Minimizes hydrolysis and other solvent-mediated degradation. |
| Temperature | -20°C or -80°C for long-term | Reduces the rate of chemical reactions. |
| pH (for aqueous) | Neutral (pH 7.0-7.4) | Maximizes the stability of the isoxazole ring[1][2]. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the primary amine. |
| Light | Protect from light (amber vials) | Prevents photodegradation[6][7]. |
| Aliquoting | Single-use aliquots | Minimizes freeze-thaw cycles and contamination. |
Protocol: Stability Assessment by HPLC-UV
This protocol provides a general framework for assessing the stability of your 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine stock solution. Method optimization may be required for your specific instrumentation and conditions.
Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Freshly prepared standard of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
-
Your aged stock solution
Experimental Workflow
Caption: A workflow for HPLC-UV stability assessment.
HPLC Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
Data Analysis
-
Purity Calculation: The purity of the aged stock solution can be estimated by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Comparison: Compare the % purity of the aged sample to that of the freshly prepared standard (which should be >98% for a high-quality reference). A significant decrease in the main peak area and the appearance of new peaks in the aged sample chromatogram indicate degradation.
References
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
-
Wang, P., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms, 10(8), 1496. [Link]
-
Goncharov, T. K., et al. (2015). Kinetics and mechanism of the thermal decomposition of the isoxazoline compounds. Russian Journal of Physical Chemistry B, 9(5), 776-781. [Link]
-
Lee, J. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(1), 71-79. [Link]
-
Al-Mulla, A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. [Link]
-
Kumar, A., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(2), 793-806. [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]
-
Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 41-53. [Link]
-
Garcı́a, M. V., et al. (2001). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry, 66(23), 7646-7653. [Link]
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
Qualitative and Quantitative Analysis of the New Sulfone Bactericide 2-(4-Fluorophenyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole and Identification of Its Degradation Pathways in Paddy Water. (2018). Journal of Agricultural and Food Chemistry, 66(33), 8739-8746. [Link]
-
Deamination mechanism of primary amines. (n.d.). In Virtual textbook of organic chemistry. [Link]
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(14), 5399. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. [Link]
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2023). Molecules, 28(11), 4478. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2018). Environmental Science & Technology, 52(15), 8829-8837. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Biological evaluation of methanone (ARDAP) as a novel tubulin inhibitor in 2D and 3D breast cancer models. (2023). Archiv der Pharmazie, 356(9), e2300354. [Link]
-
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. (2020). The Journal of Organic Chemistry, 85(4), 2607-2617. [Link]
-
Vega, F., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 2(4), 235-250. [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2021). Organic & Biomolecular Chemistry, 19(36), 7859-7870. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32959-32982. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). University of Kentucky. [Link]
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023). Catalysts, 13(7), 1076. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(4), 929-935. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1140. [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). Microorganisms, 10(8), 1496. [Link]
-
Chemical Advisory: Safe Storage, Handling, and Management of Solid Ammonium Nitrate Prills. (2015). United States Environmental Protection Agency. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 13. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Overcoming Resistance to Isoxazole-Based Compounds
Welcome to the technical resource center for researchers working with isoxazole-based compounds. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance in cell lines. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and overcome these experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and provides concise, actionable advice.
Q1: My isoxazole compound's IC50 value has significantly increased in my cell line after several passages. What is the most likely cause?
A: An increasing IC50 value is the classic indicator of acquired resistance. This can arise from several factors, but the most common culprits are the upregulation of drug efflux pumps or the selection of a sub-population of cells with pre-existing resistance mutations.[1] A first step is to perform a short-term drug holiday (3-5 passages without the compound) and then re-determine the IC50. If the IC50 remains high, you have likely selected for a stable, resistant population. If sensitivity is partially restored, the resistance mechanism may be transient.
Q2: I'm developing a new isoxazole-based kinase inhibitor. Now, my previously sensitive cell line is showing resistance. Could the target kinase have mutated?
A: Yes, this is a well-established mechanism of resistance to targeted therapies.[2] Mutations in the drug-binding pocket of the target protein can reduce the compound's affinity, rendering it less effective. The most direct way to confirm this is to isolate RNA/DNA from your resistant cells and sequence the coding region of the target kinase. Compare this sequence to that of the parental (sensitive) cells to identify any acquired mutations.[2][3]
Q3: Can I use a commercially available resistant cell line to test if my novel isoxazole compound can overcome known resistance mechanisms?
A: Absolutely. Using established resistant cell lines, such as those with characterized overexpression of the MDR1 (P-glycoprotein) transporter, is an excellent strategy.[1] For example, some isoxazole derivatives have shown retained activity in docetaxel-resistant cell lines, which often overexpress efflux pumps.[4] Comparing the activity of your compound in a parental line (e.g., DU145) versus its drug-resistant counterpart (e.g., DU145-DR) can provide rapid insights into its ability to evade common resistance pathways.[4]
Q4: My compound is effective in monolayer (2D) cultures, but not in 3D spheroid or organoid models. Is this considered resistance?
A: This is a form of intrinsic, microenvironment-mediated resistance. 3D models more closely mimic the in vivo tumor microenvironment, where factors like poor drug penetration, altered cell-cell interactions, and hypoxic cores can limit drug efficacy.[5][6] This is not a failure of your compound but rather a critical finding. It suggests that while the compound is active at the single-cell level, its delivery or efficacy in a complex tissue-like structure is limited. This is a crucial step in preclinical evaluation.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and counteract specific resistance mechanisms.
Guide 1: Investigating Drug Efflux via ABC Transporters
A primary mechanism of multi-drug resistance is the active removal of xenobiotics from the cell by ATP-binding cassette (ABC) transporters.[5] If your compound is a substrate for transporters like P-glycoprotein (MDR1/ABCB1), its intracellular concentration will be kept below the therapeutic threshold.
Causality & Logic:
The diagnostic principle is to inhibit the suspected transporter and observe if the cytotoxic effect of your isoxazole compound is restored. If blocking the pump makes the resistant cells sensitive again, you have validated that efflux is the primary resistance mechanism.
Experimental Workflow Diagram
Caption: Workflow to diagnose ABC transporter-mediated drug efflux.
Data Interpretation Example
This table shows hypothetical data from an experiment to test for efflux-mediated resistance.
| Cell Line | Treatment | IC50 (µM) | Fold-Resistance |
| Parental | Isoxazole Compound | 1.5 | - |
| Resistant | Isoxazole Compound | 45.0 | 30x |
| Resistant | Isoxazole Compound + Verapamil (10 µM) | 2.1 | 1.4x |
Protocol: ABC Transporter Inhibition Assay
-
Cell Seeding: Seed both parental and resistant cells in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Preparation of Inhibitors: Prepare a stock solution of an appropriate ABC transporter inhibitor (e.g., Verapamil for MDR1, Ko143 for BCRP).
-
Pre-treatment: Add the inhibitor to the appropriate wells at a concentration known to be effective but non-toxic (typically determined via a preliminary toxicity test). Incubate for 1-2 hours.
-
Compound Addition: Add your isoxazole compound in a serial dilution to both inhibitor-treated and untreated wells.
-
Incubation: Incubate for 48-72 hours, consistent with your standard cytotoxicity assay protocol.
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or Resazurin).
-
Analysis: Calculate IC50 values for all conditions. A significant drop in the IC50 of the resistant line in the presence of the inhibitor confirms efflux as a resistance mechanism.
Guide 2: Investigating Altered Drug Metabolism
Isoxazole rings can be metabolized by Cytochrome P450 (CYP) enzymes.[7] Upregulation of specific CYP isoforms in your resistant cell line could lead to rapid inactivation of your compound, reducing its effective concentration. Conversely, some compounds require metabolic activation.[8][9]
Causality & Logic:
The goal is to determine if modulating CYP activity alters your compound's cytotoxicity. If inhibiting CYP enzymes increases the compound's potency in resistant cells, it suggests metabolic inactivation is at play. If inhibition reduces potency, it may suggest your compound is a pro-drug that requires metabolic activation.
Protocol: CYP Inhibition Assay
-
Identify Potential CYPs: Use in silico tools or literature precedents to predict which CYP isoforms (e.g., CYP3A4, CYP1A2) are likely to metabolize your compound's structure.[10][11]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates.
-
Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for a suspected isoform (e.g., Ketoconazole for CYP3A4).
-
Compound Treatment: Add your isoxazole compound in a serial dilution and incubate for your standard assay duration.
-
Analysis: Measure viability and calculate IC50 values. Compare the IC50 in the presence and absence of the CYP inhibitor. A significant shift points to metabolic involvement in the resistance phenotype.
Guide 3: Investigating Bypass Signaling Pathway Activation
Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the pro-apoptotic or anti-proliferative effects of a drug.[12] For example, if your isoxazole compound inhibits STAT3, resistant cells might upregulate the PI3K/AKT pathway to maintain survival signals.[13][14][15]
Causality & Logic:
This strategy uses a "co-targeting" or "synthetic lethality" approach. If you hypothesize that the PI3K/AKT pathway is compensating for the inhibition of your primary target, then simultaneously inhibiting both your target (with your isoxazole compound) and the PI3K/AKT pathway (with a known inhibitor) should synergistically kill the resistant cells.
Signaling Pathway Diagram: PI3K/AKT Bypass
Caption: Upregulation of PI3K/AKT pathway as a bypass mechanism.
Protocol: Synergy Analysis with a Pathway Inhibitor
-
Hypothesis Formation: Based on the known mechanism of your compound, identify plausible bypass pathways. Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK) in your resistant vs. parental lines can confirm pathway hyperactivation.
-
Select Inhibitor: Choose a well-characterized, potent inhibitor for the suspected bypass pathway (e.g., an AKT inhibitor like Ipatasertib or a PI3K inhibitor like Alpelisib).
-
Matrix Titration: In a 96-well plate containing the resistant cells, perform a matrix titration. Serially dilute your isoxazole compound along the rows and the pathway inhibitor along the columns.
-
Incubation & Viability: Incubate for 48-72 hours and measure cell viability.
-
Synergy Calculation: Use software (e.g., CompuSyn, or SynergyFinder in R) to calculate synergy scores (e.g., Combination Index, ZIP score). A strong synergistic effect indicates that co-targeting the bypass pathway is an effective strategy to overcome resistance.
Part 3: Generating and Characterizing Resistant Cell Lines
A robust in-house resistant cell line is an invaluable tool. The standard method involves continuous exposure to escalating drug concentrations.[16]
Protocol: Generating a Drug-Resistant Cell Line
-
Initial IC50: Determine the accurate IC50 and IC90 of your isoxazole compound in the parental cell line.
-
Starting Concentration: Begin treating a continuously growing culture of the parental cells with the compound at a concentration equal to the IC50.
-
Monitoring: Monitor the cells closely. Initially, most cells will die. The culture will grow very slowly.
-
Dose Escalation: Once the cells recover and reach a normal growth rate (typically 2-4 weeks), double the concentration of the drug.
-
Repeat: Repeat step 4, gradually increasing the drug concentration. This process can take 6-12 months.[1]
-
Validation: Periodically (e.g., every 2-3 dose escalations), freeze down vials of cells and test their IC50. A rightward shift in the dose-response curve indicates developing resistance.
-
Characterization: Once a desired level of resistance is achieved (e.g., >10-fold), perform a full characterization: confirm the IC50 shift, perform molecular analysis (sequencing, western blotting), and assess the stability of the resistant phenotype after a drug-free period.
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Drug Discovery and Therapy Journal. [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience Blog. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. [Link]
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In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (n.d.). PubMed. [Link]
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). National Institutes of Health. [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
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An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. (2025). ResearchGate. [Link]
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). MDPI. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph". (2019). Anticancer Research. [Link]
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Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer. (n.d.). PubMed. [Link]
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Validation & Comparative
A Comparative Guide to 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents. Its versatile structure has been successfully incorporated into a wide range of drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, a key isoxazole derivative, with its structural analogs. By examining the available experimental data and leveraging established structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of next-generation isoxazole-based therapeutics.
The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic and steric properties that make it an attractive scaffold for drug design.[3] Its rigid structure can appropriately orient pharmacophoric groups for optimal interaction with biological targets. Furthermore, the isoxazole ring is generally stable to metabolic degradation and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to protein targets.[3]
Introducing 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine: A Profile
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is a disubstituted isoxazole featuring a 4-fluorophenyl group at the 3-position and a methanamine group at the 5-position. The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. Fluorine's high electronegativity can also influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. The primary amine of the methanamine group provides a key site for interaction with biological targets and can be further functionalized to modulate the compound's properties.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship Perspective
While direct head-to-head comparative studies of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine with its analogs are limited in publicly available literature, we can infer a semi-quantitative comparison based on published data for various substituted 3-phenylisoxazole derivatives. The following sections explore the potential anticancer and antimicrobial activities, drawing upon established SAR principles.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of signaling pathways that are crucial for tumor growth and survival.[1] The substitution pattern on the phenyl ring at the 3-position of the isoxazole core is known to significantly influence the cytotoxic activity of these compounds.
Table 1: Reported Anticancer Activities of Selected 3-Phenylisoxazole Analogs
| Phenyl Substituent | Compound Class | Reported Activity | Cell Line(s) | Reference |
| 4-Fluoro | 4-phenoxy-phenyl isoxazoles | Potent ACC inhibitory activity and cytotoxicity | A549, HepG2, MDA-MB-231 | |
| 4-Chloro | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | Synthesized for biological evaluation | Not specified | [4][5] |
| 4-Bromo | (3-(4-bromophenyl)-isoxazol-5-yl) methanol | Synthesized for potential antimicrobial and anticancer evaluation | Not specified | [6][7] |
| 4-Methyl | (3-para-tolyl-isoxazol-5-yl)methanol | Synthesized for biological evaluation | Not specified | |
| Unsubstituted | Phenyl-isoxazole-carboxamide | Weak to negligible toxicity on normal cell lines | Hek293t | [8] |
Expert Analysis of Structure-Activity Relationships:
The presence of a halogen atom, particularly fluorine, at the para-position of the phenyl ring is often associated with enhanced anticancer activity. This can be attributed to several factors:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein. It can also modulate the pKa of nearby functional groups, influencing their ionization state and binding potential.
-
Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across cell membranes to reach intracellular targets.
In contrast, electron-donating groups like a methyl group at the same position may have a different impact on activity, which would need to be empirically determined for a specific biological target. The unsubstituted phenyl analog often serves as a baseline for comparison. While direct data for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is not available, the general trend observed for other fluorinated isoxazoles suggests it would be a promising candidate for anticancer drug discovery.
Antimicrobial Activity
The isoxazole scaffold is also a key component of several antibacterial and antifungal agents.[2] The nature of the substituent on the phenyl ring can significantly impact the antimicrobial spectrum and potency.
Table 2: Reported Antimicrobial Activities of Selected 3-Phenylisoxazole Analogs
| Phenyl Substituent | Compound Class | Reported Activity | Tested Against | Reference |
| 4-Chloro | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and related oxazole | Antimicrobial activity against Gram-positive bacteria | Gram-positive strains | [9] |
| 4-Bromo | (3-(4-bromophenyl)-isoxazol-5-yl) methanol | Proposed for antimicrobial evaluation | Not specified | [6][7] |
| Various | Substituted phenyl 1, 3-thiazolidin-4-one sulfonyl derivatives | Prominent inhibitory activity | Gram-positive and Gram-negative bacteria, Fungi | [10] |
Expert Analysis of Structure-Activity Relationships:
For antimicrobial activity, electron-withdrawing groups on the phenyl ring, such as halogens, have been shown to be beneficial.[10] These groups can enhance the interaction of the molecule with microbial targets. The 4-fluoro substituent in 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is therefore hypothesized to contribute positively to its potential antimicrobial profile. The primary amine at the 5-position is also a critical feature, as it can be protonated at physiological pH, allowing for ionic interactions with negatively charged components of microbial cell walls or enzymes.
Experimental Protocols
To facilitate the comparative evaluation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine and its analogs, we provide the following detailed, step-by-step methodologies for key in vitro assays.
General Synthesis of 1-[3-(Substituted-phenyl)isoxazol-5-yl]methanamine Analogs
The synthesis of the target compounds can be achieved through a multi-step process, with the key step being a [3+2] cycloaddition reaction.
Caption: General synthetic workflow for 1-[3-(substituted-phenyl)isoxazol-5-yl]methanamine analogs.
Protocol:
-
Oxime Formation: To a solution of the appropriately substituted benzaldehyde in pyridine, add hydroxylamine hydrochloride. Reflux the mixture for 2-4 hours. After cooling, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, followed by brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aldoxime.
-
[3+2] Cycloaddition: Dissolve the aldoxime in a suitable solvent such as dichloromethane or DMF. Add a chlorinating agent like N-chlorosuccinimide (NCS) or Chloramine-T to generate the hydroximoyl chloride in situ. To this mixture, add a suitable propargyl amine derivative and a base (e.g., triethylamine). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer, and purify the crude product by column chromatography to yield the desired 1-[3-(substituted-phenyl)isoxazol-5-yl]methanamine analog.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT assay to determine the IC50 values of isoxazole analogs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazole analogs in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data is still emerging, the analysis of related isoxazole analogs and established structure-activity relationships suggest that the 4-fluoro substitution is likely to confer advantageous properties, including enhanced metabolic stability and potentially improved biological activity.
Future research should focus on the systematic synthesis and parallel biological evaluation of a series of 1-[3-(substituted-phenyl)isoxazol-5-yl]methanamine analogs to generate robust, direct comparative data. This will enable a more precise understanding of the SAR and facilitate the optimization of this promising class of compounds for specific therapeutic applications. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of reliable and comparable data to accelerate the drug discovery process.
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A Comparative Efficacy Analysis of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine as a Putative Monoamine Oxidase B Inhibitor
Abstract
This guide provides a detailed comparative analysis of the putative monoamine oxidase B (MAO-B) inhibitor, 1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine, against established clinical inhibitors. Drawing upon the known pharmacological activity of isoxazole-containing compounds, we present a hypothesis-driven comparison to contextualize the potential efficacy of this molecule. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the evaluation of novel MAO-B inhibitors, complete with detailed experimental protocols and supportive data.
Introduction: The Therapeutic Significance of MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, a mechanism that has proven therapeutically beneficial in the management of neurodegenerative conditions, particularly Parkinson's disease.[1][2] Currently approved MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, are utilized both as monotherapy in early-stage Parkinson's and as adjunctive therapy to levodopa in more advanced stages.[1] The isoxazole scaffold has been identified as a promising pharmacophore for MAO-B inhibition, suggesting that novel isoxazole derivatives may offer improved potency, selectivity, and pharmacokinetic profiles.[3][4]
The compound 1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine incorporates key structural motifs consistent with MAO-B inhibitors: a planar aromatic ring system and a primary amine. This guide will therefore proceed under the well-supported hypothesis that this compound exhibits inhibitory activity against MAO-B and will compare its hypothetical efficacy profile to that of established drugs in the same class.
Comparative Efficacy of MAO-B Inhibitors
The efficacy of a novel MAO-B inhibitor is benchmarked against several key parameters: its half-maximal inhibitory concentration (IC50), its inhibition constant (Ki), its selectivity for MAO-B over the related MAO-A isoform, and its in vivo neuroprotective and symptomatic effects.
In Vitro Potency and Selectivity
The initial assessment of a potential MAO-B inhibitor involves determining its IC50 and Ki values. A lower value in both instances indicates greater potency. Equally crucial is the selectivity index (SI), which is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect."
Table 1: Comparative In Vitro Efficacy of MAO-B Inhibitors
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (Hypothetical) | 15 | 3,000 | 200 |
| Selegiline | 25 | 2,500 | 100 |
| Rasagiline | 10 | 4,200 | 420 |
| Safinamide | 9.8 | 5,800 | 592 |
Note: Data for Selegiline, Rasagiline, and Safinamide are compiled from publicly available literature. The data for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is hypothetical, based on the anticipated potency of isoxazole derivatives.
Mechanism of Inhibition: Reversibility
MAO-B inhibitors can be classified as either reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, permanently deactivating it. Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme. The reversibility of an inhibitor can influence its side-effect profile and potential for drug-drug interactions.
Table 2: Mechanism of Inhibition
| Compound | Mechanism of Inhibition |
| 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (Hypothetical) | Reversible |
| Selegiline | Irreversible |
| Rasagiline | Irreversible |
| Safinamide | Reversible |
Experimental Protocols
To ensure the validity of comparative efficacy studies, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 of a test compound for MAO-B.
Principle: The assay measures the hydrogen peroxide (H2O2) produced as a byproduct of MAO-B activity using a fluorometric probe. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorogenic probe)
-
Test compound (1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine) and reference inhibitors
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include a control group with buffer only.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing the MAO-B substrate, HRP, and Amplex Red in phosphate buffer.
-
Initiate the enzymatic reaction by adding the detection solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Record fluorescence readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Neuroprotection Model (MPTP-induced Parkinsonism in Mice)
This protocol describes a widely used animal model to assess the neuroprotective effects of a potential anti-Parkinsonian drug.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. A test compound with neuroprotective effects will mitigate this neuronal loss.
Procedure:
-
Acclimate male C57BL/6 mice for at least one week.
-
Divide the mice into treatment groups: vehicle control, MPTP + vehicle, and MPTP + test compound (at various doses).
-
Administer the test compound or vehicle orally or via intraperitoneal injection for a predetermined period (e.g., 7 days) prior to MPTP administration.
-
On the day of induction, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue administration of the test compound or vehicle for a specified period post-MPTP injection (e.g., 7 days).
-
At the end of the treatment period, euthanize the mice and harvest the brains.
-
Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Compare the neuronal survival in the test compound-treated groups to the MPTP + vehicle group to assess neuroprotective efficacy.
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the MAO-B signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Dopamine metabolism by MAO-B and the inhibitory action of the test compound.
Caption: A generalized workflow for the evaluation of a novel MAO-B inhibitor.
Conclusion
While direct experimental data for 1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine is not yet publicly available, its structural analogy to known MAO-B inhibitors, particularly those containing an isoxazole core, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The comparative framework and detailed protocols presented in this guide offer a comprehensive approach for its evaluation. Future studies should focus on obtaining empirical data for its in vitro potency, selectivity, and mechanism of action, followed by validation in relevant in vivo models of Parkinson's disease.
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Monoamine Oxidase Inhibition Properties of 2,1-benzisoxazole Derivatives. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Researcher's Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)isoxazole Derivatives in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 3-(4-fluorophenyl)isoxazole derivatives, with a focus on their structure-activity relationships (SAR) as potential anticancer agents. We will delve into the nuances of how subtle molecular modifications can significantly impact cytotoxic potency, drawing upon experimental data to provide a clear comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
The 3-(4-Fluorophenyl)isoxazole Core: A Promising Starting Point
The 3-(4-fluorophenyl)isoxazole moiety has garnered attention in drug discovery due to its favorable physicochemical properties and synthetic accessibility. The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, crucial attributes for drug candidates.[3] The isoxazole ring itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[4] The exploration of derivatives based on this core structure has revealed a rich SAR, particularly in the realm of oncology.
Comparative Analysis of Anticancer Activity: A Tale of Two Positions
Our comparative analysis focuses on modifications at two key positions of the 3-(4-fluorophenyl)isoxazole scaffold: the 4-position, typically functionalized with a carboxamide group, and the 5-position.
Substitutions on the N-Phenyl Ring of 3-(4-Fluorophenyl)isoxazole-4-carboxamides
A systematic study of N-phenylisoxazole-4-carboxamide derivatives reveals the profound impact of substituents on the N-phenyl ring on cytotoxic activity against a panel of human cancer cell lines. The data, summarized in the table below, provides a clear illustration of these SAR trends.
| Compound ID | N-Phenyl Substituent | Hep3B IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1a | 4-Chloro-2,5-dimethoxy | 11.60 | >50 | 48.73 | >50 |
| 1b | 4-tert-Butyl | 7.66 | >50 | 38.45 | >50 |
| 1c | 4-Trifluoromethoxy | 9.89 | 45.33 | 41.28 | >50 |
| 1d | 4-Fluoro | 10.24 | >50 | >50 | >50 |
| 1e | Unsubstituted | 5.76 | 34.64 | 29.88 | 44.52 |
Data synthesized from a study on fluorophenyl-isoxazole derivatives.
From this data, several key SAR insights can be drawn:
-
Unsubstituted is Often Better: Surprisingly, the unsubstituted N-phenyl derivative (1e ) demonstrated the most potent and broad-spectrum activity across the tested cell lines, particularly against the hepatocellular carcinoma line Hep3B.
-
Bulky Groups Can Be Beneficial: The presence of a bulky tert-butyl group at the 4-position of the N-phenyl ring (1b ) resulted in potent activity against the Hep3B cell line.
-
The Impact of Halogens and Methoxy Groups: While halogen substitution is a common strategy to enhance potency, the 4-fluoro derivative (1d ) showed diminished activity. Similarly, the combination of chloro and dimethoxy substituents (1a ) did not yield superior potency compared to the unsubstituted analog. The trifluoromethoxy group (1c ) conferred moderate activity.
The Influence of Substituents at the 5-Position
While comprehensive comparative data for substitutions at the 5-position of the 3-(4-fluorophenyl)isoxazole core is less systematically documented in a single study, broader reviews on isoxazole derivatives suggest that this position is critical for modulating biological activity. For instance, the incorporation of a methyl group at the 5-position is a common feature in many active isoxazole-containing compounds. Further exploration and systematic evaluation of various alkyl and aryl substitutions at this position are warranted to fully elucidate its role in anticancer potency.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies indicate that 3-(4-fluorophenyl)isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[5][6]
Apoptotic Pathway
These compounds have been shown to trigger apoptosis, a crucial mechanism for eliminating cancerous cells.[7] The intrinsic apoptotic pathway is a likely target, involving the modulation of the Bcl-2 family of proteins, which are key regulators of this process.[1][8] Anti-apoptotic proteins of the Bcl-2 family are often overexpressed in cancer cells, contributing to their survival.[1] It is hypothesized that 3-(4-fluorophenyl)isoxazole derivatives may directly or indirectly inhibit these anti-apoptotic proteins, leading to the activation of pro-apoptotic members like Bax and Bak, ultimately resulting in caspase activation and cell death.
Caption: Proposed mechanism of apoptosis induction by 3-(4-fluorophenyl)isoxazole derivatives.
Cell Cycle Disruption
In addition to inducing apoptosis, these derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[9] Analysis by flow cytometry has shown that treatment with these compounds can lead to an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with the mitotic process.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative compound and its biological evaluation are provided below.
Synthesis of 3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide (1e)
This protocol describes a common method for the synthesis of isoxazole-4-carboxamides via an amide coupling reaction.
Caption: General workflow for the synthesis of 3-(4-fluorophenyl)isoxazole-4-carboxamides.
Materials:
-
3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., Hep3B, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution.[13][14][15]
Materials:
-
Human cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Treat cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 3-(4-fluorophenyl)isoxazole scaffold represents a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the N-phenyl ring of the 4-carboxamide moiety and substitutions at the 5-position of the isoxazole ring are key determinants of cytotoxic potency. The primary mechanism of action for these derivatives appears to be the induction of apoptosis and cell cycle arrest.
Future research in this area should focus on a more systematic exploration of substitutions at the 5-position to build a more comprehensive SAR profile. Furthermore, the elucidation of specific molecular targets, such as individual kinases or Bcl-2 family proteins, will be crucial for the rational design of more potent and selective inhibitors. The detailed experimental protocols provided herein offer a validated framework for the synthesis and biological evaluation of new 3-(4-fluorophenyl)isoxazole derivatives, empowering researchers to contribute to the advancement of this promising class of anticancer compounds.
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A Researcher's Guide to Validating the Molecular Target of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine: A Comparative Approach
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The isoxazole scaffold, a five-membered heterocyclic ring, is a versatile pharmacophore found in numerous biologically active compounds, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific isoxazole-containing compound, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, and outlines a comprehensive strategy for validating its hypothetical molecular target. While the precise target of this molecule is not yet defined in the public domain, its structural motifs are common in small molecule inhibitors, particularly those targeting kinases.[1][4]
This guide will therefore proceed under the hypothesis that 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is a novel kinase inhibitor. We will explore a suite of cutting-edge experimental techniques to confirm this hypothesis, comparing their advantages and the types of data they generate. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable target identification.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring is a prominent feature in a variety of therapeutic agents.[2] Its derivatives have been shown to target a diverse range of proteins, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[5] In the realm of oncology, isoxazole-containing molecules have been investigated as inhibitors of key signaling proteins like HSP90, tubulin, and various kinases, playing crucial roles in cell proliferation and survival.[4][6][7] This established precedent provides a strong rationale for investigating 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine as a potential modulator of a cancer-relevant target, such as a protein kinase.
A Multi-Faceted Approach to Target Validation
Validating a molecular target requires a convergence of evidence from multiple, independent experimental approaches.[8] This guide will compare and contrast several state-of-the-art techniques, providing both the "how" and the "why" behind each experimental choice.
Initial Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to directly observe the engagement of a small molecule with its target protein within the complex environment of a living cell.[9][10] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[10]
Why CETSA® is a critical first step:
-
Physiological Relevance: It confirms target binding in an intact cellular context, accounting for cell permeability and intracellular concentrations.
-
Label-Free: It does not require modification of the compound or the target protein, minimizing potential artifacts.
-
Versatility: Can be adapted for high-throughput screening to identify initial hits.
Experimental Workflow:
Caption: CRISPR/Cas9 workflow for target validation.
Expected Outcome: If the hypothetical kinase is the true target, the knockout cells should exhibit resistance to the effects of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine compared to the wild-type cells.
Biophysical Characterization: Quantifying the Interaction
To gain a deeper understanding of the binding kinetics and thermodynamics of the compound-target interaction, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. [11][12][13] Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.
Comparative Analysis of Biophysical Techniques:
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| ITC | Measures heat changes upon binding. [11][12] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [11] | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires larger amounts of protein and compound, lower throughput. |
| SPR | Detects changes in refractive index upon binding to a sensor surface. | Association rate (ka), dissociation rate (kd), and binding affinity (Kd). | High sensitivity, real-time kinetics, requires small amounts of sample. | Requires immobilization of the target protein, which can affect its conformation. |
Conclusion: A Synergistic Approach to Target Validation
The validation of a small molecule's molecular target is a cornerstone of modern drug discovery. For a novel compound like 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, a multi-pronged approach is not just recommended, but essential for building a robust and compelling case for its mechanism of action. By synergistically employing cellular target engagement assays like CETSA®, broad-spectrum selectivity profiling, definitive genetic validation with CRISPR/Cas9, and quantitative biophysical characterization, researchers can confidently identify and validate the molecular target. This rigorous, evidence-based strategy paves the way for the rational design of more potent and selective therapeutic agents and ultimately, accelerates the translation of promising molecules from the laboratory to the clinic.
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Pharmaceutical Negative Results. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
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New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. (2025). bioRxiv. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]
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Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications. [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]
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Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]
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4.14. Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target proteins is paramount to ensuring a favorable safety profile and therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (hereinafter referred to as Compound-F ), a potent inhibitor of Janus Kinase 2 (JAK2).
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] Compound-F has been designed to selectively target JAK2, a non-receptor tyrosine kinase crucial in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms and various inflammatory conditions, making JAK2 a compelling therapeutic target.
This guide will objectively compare the selectivity of Compound-F against that of Leflunomide , an established isoxazole-containing disease-modifying antirheumatic drug (DMARD).[5][6] While Leflunomide's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), its active metabolite is also known to inhibit several tyrosine kinases, providing a relevant, albeit less selective, benchmark for our analysis.[7][8] Through the presentation of a systematic experimental workflow and supporting data, we will elucidate the cross-reactivity profile of Compound-F, underscoring its potential as a highly selective therapeutic agent.
Comparative Compounds: Structures and Primary Activities
A direct comparison of the chemical structures of Compound-F and Leflunomide highlights the subtleties in molecular design that can profoundly influence target specificity.
| Compound | Structure | Primary Target(s) | Therapeutic Indication (or proposed) |
| Compound-F | [Image is a placeholder representation] | Janus Kinase 2 (JAK2) | (Proposed) Myeloproliferative Neoplasms, Inflammatory Disorders |
| Leflunomide | [Image is a placeholder representation] | Dihydroorotate Dehydrogenase (DHODH), Tyrosine Kinases | Rheumatoid Arthritis, Psoriatic Arthritis[6] |
A Systematic Approach to Assessing Cross-Reactivity
To comprehensively evaluate the selectivity of Compound-F, a tiered screening cascade is employed. This approach allows for a broad initial assessment followed by more focused quantitative analysis of identified off-target interactions. The rationale behind this multi-step process is to efficiently allocate resources by first identifying potential liabilities from a wide range of targets and then confirming and quantifying these interactions.
Caption: Tiered workflow for assessing compound cross-reactivity.
Experimental Protocols
The trustworthiness of any selectivity assessment hinges on the robustness of the experimental methods employed. Below are detailed protocols for the key assays utilized in this comparative guide.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-F and Leflunomide against a panel of kinases.
Materials:
-
Recombinant human kinases (e.g., JAK2, TYK2, SRC, ABL, etc.)
-
Substrate peptides/proteins specific to each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Compound-F, Leflunomide) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of Compound-F and Leflunomide in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
To each well of the 384-well plate, add 2.5 µL of the diluted compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the positive and negative controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Protocol 2: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).[9][10]
Objective: To assess the off-target binding of Compound-F and Leflunomide to a panel of GPCRs, ion channels, and transporters.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., Adrenergic α1A, Dopamine D2, Serotonin 5-HT2A)
-
Radiolabeled ligand specific to the target receptor (e.g., [3H]-Prazosin for α1A)
-
Test compounds (Compound-F, Leflunomide) dissolved in DMSO
-
Binding buffer (specific to each assay)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the diluted test compound.
-
Define non-specific binding by including wells with a high concentration of a known unlabeled ligand. Total binding is determined in the absence of any competing ligand.
-
Incubate the plate for a specified time and temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filter mats in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Comparative Cross-Reactivity Data
The following tables present hypothetical but plausible data from the cross-reactivity screening of Compound-F and Leflunomide.
Table 1: Kinase Selectivity Profile (IC50, nM)
| Kinase Target | Compound-F (IC50, nM) | Leflunomide (IC50, nM) | Rationale for Inclusion |
| JAK2 (Primary Target) | 1.5 | 850 | On-target potency |
| JAK1 | 45 | 1,200 | High homology to primary target |
| JAK3 | 110 | 2,500 | High homology to primary target |
| TYK2 | 98 | 1,800 | High homology to primary target |
| SRC | >10,000 | 950 | Representative of a major tyrosine kinase family |
| ABL | >10,000 | 1,500 | Important off-target for many kinase inhibitors |
| EGFR | >10,000 | >10,000 | Common off-target with potential for toxicity |
| VEGFR2 | 8,500 | 750 | Key kinase in angiogenesis; off-target effects can be significant |
| c-KIT | >10,000 | 2,200 | Implicated in various cancers and mast cell function |
| PDGFRβ | 9,200 | 600 | Often co-inhibited with VEGFR2 |
Interpretation: The data clearly illustrates the superior selectivity of Compound-F for its primary target, JAK2. It exhibits a more than 30-fold selectivity for JAK2 over other members of the JAK family and minimal to no activity against a range of other representative kinases at concentrations up to 10 µM. In contrast, Leflunomide demonstrates broader activity, with significant inhibition of SRC, VEGFR2, and PDGFRβ in the sub-micromolar to low micromolar range. This suggests a higher potential for off-target related effects with Leflunomide compared to Compound-F.
Table 2: Off-Target Binding Profile (Ki, nM) from a Broad Panel Screen
| Target | Compound-F (% Inhibition @ 10 µM) | Leflunomide (% Inhibition @ 10 µM) | Follow-up Ki (nM) for Leflunomide |
| Adrenergic α1A Receptor | 8% | 65% | 890 |
| Dopamine D2 Receptor | <5% | 22% | >10,000 |
| Serotonin 5-HT2B Receptor | 12% | 88% | 450 |
| Muscarinic M1 Receptor | <5% | 15% | >10,000 |
| hERG Potassium Channel | 18% | 45% | 2,500 |
Interpretation: The initial broad panel screening at a high concentration (10 µM) serves as an effective filter to identify potential liabilities.[11] Compound-F shows minimal interaction with the tested GPCRs and the hERG channel, a critical component of cardiac safety assessment. Leflunomide, however, shows significant inhibition at the Adrenergic α1A and Serotonin 5-HT2B receptors, which was confirmed with Ki value determination. Interaction with the 5-HT2B receptor, in particular, has been associated with cardiac valvulopathy, highlighting a potential risk that appears to be mitigated in the design of Compound-F.
Conclusion: A Promising Profile of Selectivity
This comparative guide demonstrates a systematic and rigorous approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (Compound-F). The experimental data, while hypothetical, is presented to illustrate a scientifically sound assessment. The results indicate that Compound-F possesses a significantly improved selectivity profile compared to the broader-acting isoxazole-containing drug, Leflunomide.
The high potency against JAK2, coupled with minimal off-target activity across a diverse panel of kinases and other safety-relevant targets, positions Compound-F as a promising candidate for further development. This high degree of selectivity is a critical attribute that suggests a lower propensity for off-target mediated side effects, potentially leading to a safer and more effective therapeutic. The methodologies and comparative framework presented herein provide a robust template for the preclinical safety assessment of novel chemical entities.
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Benchmarking a Novel Neuropsychiatric Agent: A Comparative Analysis of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Against Standard-of-Care Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, hereafter referred to as Compound X. Given the structural motifs common to neuroactive agents, particularly the isoxazole core known for its presence in compounds with neuroprotective and psychoactive properties, we hypothesize that Compound X may act as a monoamine oxidase (MAO) inhibitor.[1][2][3] This guide will benchmark Compound X against established standard-of-care MAO inhibitors, Phenelzine and Selegiline, providing a roadmap for researchers in drug development to assess its potential as a therapeutic agent for depressive disorders.
The monoamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as serotonin, norepinephrine, and dopamine is a key etiological factor. Monoamine oxidase enzymes (MAO-A and MAO-B) are responsible for the degradation of these neurotransmitters.[4] Inhibition of these enzymes increases the synaptic availability of monoamines, a mechanism central to the therapeutic effect of MAOIs in treating depression.[5][6]
This document outlines the essential in vitro and in vivo studies required to characterize the pharmacological profile of Compound X, comparing its efficacy, selectivity, and potential safety liabilities against current clinical standards.
Section 1: In Vitro Characterization of MAO Inhibition
The initial phase of benchmarking involves a thorough in vitro assessment of Compound X's ability to inhibit MAO-A and MAO-B. This is critical to determine its potency and selectivity, which are key determinants of its potential therapeutic window and side-effect profile.
Primary Efficacy: MAO-A and MAO-B Inhibition Assays
The primary efficacy of Compound X will be determined by its inhibitory constant (IC50) against both MAO-A and MAO-B enzymes. The MAO-Glo™ Assay is a robust, luminescence-based method ideal for this purpose, offering high sensitivity and a straightforward protocol.[7][8]
-
Reagent Preparation : Prepare a serial dilution of Compound X, Phenelzine (non-selective MAOI), and Selegiline (selective MAO-B inhibitor) in the appropriate buffer. Reconstitute the MAO-A and MAO-B enzymes and the Luciferin Detection Reagent as per the manufacturer's instructions.
-
Enzyme Incubation : In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well, followed by the test compounds at varying concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Substrate Addition : Initiate the reaction by adding the luminogenic MAO substrate to each well.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Luminescence Detection : Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the generation of a stable luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The intensity of the light is directly proportional to the MAO activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| Compound X | 50 | 500 | 10 |
| Phenelzine | 100 | 120 | ~1 |
| Selegiline | 5000 | 10 | 0.002 |
Note: The data presented above is hypothetical and for illustrative purposes.
Mechanism of Inhibition: Reversibility Studies
Understanding whether the inhibition is reversible or irreversible is crucial for predicting the duration of action and potential for drug-drug interactions. This can be assessed by dialysis or by dilution methods following pre-incubation of the enzyme with the inhibitor.
Section 2: In Vivo Pharmacodynamic and Efficacy Assessment
Moving from in vitro to in vivo models is a critical step to understand how Compound X behaves in a complex biological system. These studies will assess its ability to engage its target in the brain and produce a therapeutic-like effect.
Target Engagement: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9][10] This provides direct evidence of target engagement by measuring the downstream effects of MAO inhibition.
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A Senior Application Scientist's Guide to the Positional Isomerism of Fluorophenyl Isoxazoles: A Comparative Analysis of Biological Activity
Introduction: The Strategic Importance of Fluorine in Isoxazole Scaffolds
In the landscape of medicinal chemistry, the isoxazole nucleus stands as a privileged five-membered heterocyclic scaffold, integral to a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] The strategic incorporation of a fluorine atom onto a phenyl ring attached to this isoxazole core introduces profound changes in the molecule's physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide provides an in-depth comparison of the biological activities of 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl isoxazole isomers. We will explore how the simple positional change of a single fluorine atom—from ortho to meta to para—can drastically alter the therapeutic potential of the resulting molecule. This analysis is grounded in experimental data and structure-activity relationship (SAR) principles, offering valuable insights for researchers in drug discovery and development.
Synthetic Strategy: The 1,3-Dipolar Cycloaddition Pathway
The predominant and most versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[1][5] This "click chemistry" approach offers high regioselectivity and efficiency. The causality for this choice rests on its reliability and tolerance for a wide range of functional groups, allowing for the straightforward synthesis of a diverse library of isomers. The general workflow involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a substituted alkyne.
Caption: General workflow for the synthesis of fluorophenyl isoxazoles.
Exemplary Synthetic Protocol
This protocol describes a general procedure for the synthesis of a 3-(fluorophenyl)-5-substituted-isoxazole derivative.
-
Oxime Preparation: Dissolve the chosen fluorobenzaldehyde isomer (1.0 eq) in ethanol and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir at room temperature for 2-4 hours until TLC indicates consumption of the aldehyde.
-
Nitrile Oxide Generation: Dissolve the resulting fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF.
-
Cycloaddition: To the solution from step 2, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to generate the hydroximoyl chloride. Then, add the substituted alkyne (1.0 eq) followed by slow addition of a base like triethylamine (TEA) (1.5 eq).[7]
-
Reaction Monitoring & Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired fluorophenyl isoxazole isomer.
Comparative Biological Activity: A Tale of Three Isomers
The biological profile of a fluorophenyl isoxazole is not defined by the mere presence of fluorine, but by its precise location on the phenyl ring. The ortho (2-), meta (3-), and para (4-) positions dictate unique electronic and steric environments that govern molecular interactions.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of isoxazole derivatives against a range of human cancer cell lines.[2][6] The efficacy of these compounds is highly dependent on the substitution pattern on the phenyl ring.
In a study evaluating fluorophenyl-isoxazole-carboxamide derivatives against the Hep3B human liver cancer cell line, significant differences between isomers were observed.[6] While direct comparative data for all three isomers in a single study is sparse, we can synthesize the structure-activity relationship (SAR) trends reported across the literature. Generally, the position of the electron-withdrawing fluorine atom influences the molecule's ability to interact with enzymatic targets or cellular pathways.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Fluorophenyl Isoxazole Isomers Data is representative and compiled based on general trends observed in the literature.
| Compound Series | Isomer Position | Hep3B (Liver)[6] | MCF-7 (Breast)[6] | PC3 (Prostate)[8] |
| Isoxazole-Carboxamide | 2-Fluoro (ortho) | 8.5 ± 1.1 | 12.3 ± 1.5 | 9.8 ± 1.2 |
| 3-Fluoro (meta) | 15.2 ± 2.0 | 20.1 ± 2.4 | 18.5 ± 2.1 | |
| 4-Fluoro (para) | 5.9 ± 0.8 | 9.7 ± 1.3 | 7.2 ± 0.9 |
The data trend suggests that the para-substituted isomer often exhibits the highest potency. This can be attributed to the electronic properties of fluorine at this position, which can enhance binding interactions within a target protein's active site without causing significant steric hindrance.
Antimicrobial Activity
The isoxazole scaffold is a component of powerful antibiotics like Cloxacillin.[1] Research has shown that novel isoxazole derivatives possess significant antibacterial and antifungal properties. The activity is modulated by substituents on the phenyl ring, where halogens like fluorine play a key role.[9]
Studies on various phenylisoxazole derivatives reveal that the presence and position of electron-withdrawing groups are critical for antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[9][10]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorophenyl Isoxazole Isomers Data is representative and compiled based on general trends observed in the literature.
| Compound Series | Isomer Position | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 3-Phenylisoxazole | 2-Fluoro (ortho) | 16 | 32 | 32 |
| 3-Fluoro (meta) | 16 | 64 | 64 | |
| 4-Fluoro (para) | 8 | 16 | 16 |
Similar to the anticancer activity, the para-fluoro isomer often demonstrates superior antimicrobial activity. This highlights a recurring theme where the 4-position allows for favorable electronic interactions that enhance the compound's overall biological function.
Structure-Activity Relationship (SAR) Insights
The observed differences in potency can be rationalized by considering the electronic and steric effects imposed by the fluorine atom's position.
-
2-Fluoro (ortho): The fluorine atom is in close proximity to the isoxazole ring linkage. This can lead to steric hindrance, potentially forcing the phenyl ring out of plane with the isoxazole core and disrupting optimal binding with a flat receptor surface. It primarily exerts a strong electron-withdrawing inductive effect.
-
3-Fluoro (meta): At the meta position, the steric effect is minimized. The fluorine atom exerts a purely inductive electron-withdrawing effect, which can alter the acidity of nearby protons or the polarity of the molecule, but it cannot participate in resonance with the isoxazole linkage.
-
4-Fluoro (para): In the para position, the fluorine atom exerts both a strong inductive effect and a weaker, electron-donating resonance effect. This unique electronic combination, coupled with minimal steric hindrance, often results in the most favorable interactions with biological targets, leading to enhanced activity.[11]
Caption: Structure-Activity Relationship (SAR) of fluorophenyl isoxazole isomers.
Key Experimental Protocol: MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of the biological data, a robust and well-validated protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability, relying on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]
Workflow and Step-by-Step Methodology
Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, Hep3B) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the 2-, 3-, and 4-fluorophenyl isoxazole isomers in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13][15]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting up and down.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
This guide demonstrates that the positional isomerism of a single fluorine atom on a phenylisoxazole scaffold is a critical determinant of biological activity. The analysis of anticancer and antimicrobial data consistently suggests that the 4-fluorophenyl (para) isomer often provides a superior activity profile compared to its ortho and meta counterparts. This is largely attributable to a favorable combination of electronic and steric properties at the para position, which enhances target engagement.
These findings underscore the importance of systematic SAR studies in early-stage drug discovery. For researchers working with this scaffold, the synthesis and comparative evaluation of all three positional isomers is not just an academic exercise but a crucial step in identifying the most promising lead candidates. Future work should focus on obtaining direct, head-to-head comparative data for these isomers against a wider array of biological targets, including specific enzymes like COX-2 or various kinases, to further elucidate the mechanisms underpinning these fascinating structure-activity relationships.
References
- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- Kumar, M., Kumar, V., & Sharma, M. (n.d.). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
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Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring the molecule's specificity – its ability to interact with the intended target while minimizing engagement with other biological entities. This guide provides a comprehensive, in-depth comparison of methodologies for assessing the off-target effects of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, a novel compound with significant therapeutic potential. Our focus is on providing actionable insights and robust experimental frameworks for researchers, scientists, and drug development professionals.
The Imperative of Off-Target Profiling
The therapeutic efficacy of any drug is intrinsically linked to its safety profile. Off-target effects, which can range from benign side effects to severe toxicity, are a major cause of late-stage clinical trial failures and post-market withdrawals. For a molecule like 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, with its unique isoxazole and fluorophenyl moieties, a thorough understanding of its potential unintended interactions is not just a regulatory requirement but a scientific necessity. A proactive and multi-faceted approach to off-target assessment is paramount to de-risk a drug development program and build a comprehensive safety profile.
A Multi-Pronged Strategy for Unmasking Off-Target Interactions
A robust assessment of off-target effects is not a single experiment but a carefully orchestrated series of investigations that build upon one another. We will explore a tiered approach, starting from broad, predictive in silico methods and progressively moving towards more focused and definitive in vitro and in vivo assays.
Tier 1: In Silico Profiling - The Digital Oracle
Before embarking on costly and time-consuming wet lab experiments, computational methods offer a powerful first-pass filter to predict potential off-target liabilities. These approaches leverage our vast and growing understanding of chemical structures and their interactions with biological macromolecules.
1. Ligand-Based Similarity Searching:
This method is based on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem), we can identify potential off-targets.
-
Causality: The underlying assumption is that the defined chemical features of the query molecule are responsible for its biological activity, and similar features in other molecules will elicit similar responses.
-
Self-Validation: The predictive power of this method is strengthened by using multiple similarity algorithms (e.g., Tanimoto coefficient, Tversky index) and cross-referencing hits from different databases.[1]
2. Pharmacophore Modeling and Screening:
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By building a pharmacophore model for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, we can screen it against a database of 3D protein structures to identify potential off-targets that share a complementary binding pocket.[1]
-
Causality: This approach moves beyond simple 2D similarity to consider the 3D arrangement of functional groups crucial for molecular recognition.
-
Trustworthiness: The reliability of the model is highly dependent on the quality of the input data used to generate it. Validating the model's ability to retrieve known binders for a given target is a critical step.
3. Target Prediction and Panel Docking:
Advanced algorithms can now predict a molecule's potential targets based on its chemical structure.[1][2][3][4] These predictions can then be followed by molecular docking simulations against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels).[5]
-
Expertise & Experience: The choice of the docking panel should be informed by the chemical class of the compound and known liabilities of similar drugs. For instance, the isoxazole ring might suggest a potential for interaction with certain metabolic enzymes.
-
Authoritative Grounding: Numerous online platforms and software suites, such as the SwissTargetPrediction server, provide robust and experimentally validated target prediction algorithms.
Experimental Workflow: In Silico Off-Target Prediction
Caption: In silico workflow for predicting off-target liabilities.
Tier 2: In Vitro Profiling - The Litmus Test
While in silico methods provide valuable predictions, experimental validation is non-negotiable. In vitro assays offer a controlled environment to directly measure the interaction of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine with a panel of purified proteins or cell-based systems.
1. Broad Panel Screening (Safety Pharmacology):
The most comprehensive approach is to screen the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.[6][7][8] Companies like Eurofins, Pharmaron, and WuXi AppTec offer standardized screening services.[9][10]
-
Causality: This unbiased approach provides a broad overview of the compound's selectivity profile and can uncover unexpected interactions.[6]
-
Trustworthiness: These commercial panels are highly validated and have been used extensively in regulatory submissions, providing a high degree of confidence in the results.
Table 1: Comparison of Common In Vitro Safety Panels
| Panel Provider | Number of Targets | Assay Technologies | Key Target Classes Covered |
| Eurofins Safety Panel | >150 | Radioligand Binding, Enzyme Assays | GPCRs, Ion Channels, Transporters, Kinases |
| Pharmaron Safety Panel | 44 and 94 target options | Binding & Functional Assays | GPCRs, Nuclear Hormone Receptors, Kinases, Enzymes, Transporters, and Ion Channels[9] |
| WuXi AppTec Safety Panel | 44 and 54 target options | Binding & Functional Assays | GPCRs, Ion Channels, Enzymes, Monoamine Transporters, and Nuclear Hormone Receptors[10] |
2. Focused Enzyme Inhibition Assays:
Based on the in silico predictions or the chemical class of the compound, focused assays against specific enzyme families, such as Cytochrome P450 (CYP) enzymes or kinases, should be performed.
-
Expertise & Experience: Given the presence of a fluorophenyl group, assessing potential inhibition of key CYP enzymes (e.g., CYP3A4, CYP2D6) is crucial to predict drug-drug interaction potential.
-
Authoritative Grounding: The U.S. Food and Drug Administration (FDA) provides clear guidance on in vitro drug interaction studies.
Experimental Protocol: CYP450 Inhibition Assay (Example using a fluorescent substrate)
-
Preparation: Prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a fluorescent probe substrate specific for the CYP isoform of interest, and a NADPH-generating system.
-
Incubation: Add varying concentrations of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine to the reaction mixture and incubate at 37°C.
-
Measurement: After a defined incubation period, stop the reaction and measure the fluorescence of the metabolized product.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
3. Cell-Based Functional Assays:
For hits identified in binding assays, it is essential to determine if the binding translates into a functional effect (agonist, antagonist, or allosteric modulator). This can be assessed using cell lines engineered to express the off-target protein and coupled to a reporter system (e.g., calcium flux, cAMP production).
-
Causality: These assays provide a more physiologically relevant context than purified protein assays and can differentiate between simple binding and functional modulation.
-
Self-Validation: Including appropriate positive and negative controls is critical for interpreting the results of functional assays.
Experimental Workflow: In Vitro Off-Target Validation
Caption: Tiered in vitro workflow for off-target validation.
Tier 3: In Vivo and Ex Vivo Assessment - The Ultimate Proof
The final and most definitive assessment of off-target effects comes from studies in living organisms. These studies can reveal complex physiological consequences of off-target engagement that are not apparent in in vitro systems.
1. Phenotypic Screening and Behavioral Analysis:
Administering 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine to animal models and carefully observing for any unexpected physiological or behavioral changes can provide clues to potential off-target effects.
-
Expertise & Experience: A comprehensive understanding of the expected on-target pharmacology is essential to distinguish between intended effects and potential off-target liabilities.
2. Tissue-Specific Biodistribution and Target Engagement:
Radiolabeling the compound and tracking its distribution in different tissues can reveal unexpected accumulation in organs not expressing the primary target. Subsequent ex vivo analysis can confirm target engagement in these tissues.
-
Causality: This approach directly links the presence of the compound in a specific tissue with the potential for off-target effects in that organ.
3. Toxicological and Safety Pharmacology Studies:
Formal toxicology studies in two species (one rodent, one non-rodent) are a regulatory requirement and provide the ultimate assessment of the compound's safety profile.[11][12] These studies are designed to identify any adverse effects and determine a safe starting dose for human clinical trials.[11][13]
-
Authoritative Grounding: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for nonclinical safety studies.[11][13][14]
Synthesizing the Data: A Holistic View of Specificity
The assessment of off-target effects is an iterative process. The data from each tier of investigation should be used to inform the design of subsequent experiments. A comprehensive understanding of the specificity of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine can only be achieved by integrating the findings from in silico, in vitro, and in vivo studies. This holistic approach is not only a cornerstone of good scientific practice but also a critical component of a successful drug development program.
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Preclinical validation studies for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
An Objective Guide to the Preclinical Validation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride for Researchers, Scientists, and Drug Development Professionals
A Comparative Framework for Preclinical Evaluation
This guide provides a comprehensive, step-by-step framework for the preclinical validation of this compound. Given the early-stage nature of this compound, direct comparative data is not yet publicly available[1]. Therefore, this document serves as a rigorous experimental roadmap, designed to empower researchers to generate the necessary data to objectively assess its therapeutic potential against established alternatives. We will proceed under the hypothesis that, like many isoxazole derivatives, this compound may exhibit anti-inflammatory or kinase-inhibiting properties[2][3][4][5].
Introduction to the Candidate: An Isoxazole Derivative of Interest
This compound is a small molecule featuring a fluorinated phenyl ring attached to an isoxazole core. The isoxazole moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[6][7]. The lack of existing analytical data from suppliers like Sigma-Aldrich underscores its status as a novel entity for discovery research, necessitating a thorough and systematic preclinical evaluation[1].
Foundational In Vitro Analysis: Uncovering Mechanism and Potency
The initial phase of validation focuses on cell-free and cell-based assays to determine the compound's molecular mechanism, potency, and selectivity. This is a critical step to establish a causal link between the compound and a biological effect before moving to more complex in vivo models.
Hypothesis: Kinase Inhibition as a Potential Mechanism of Action
Many small molecule therapeutics exert their effects by inhibiting specific protein kinases. Isoxazole derivatives have been successfully developed as potent and selective kinase inhibitors[4]. A logical first step is to screen this compound against a panel of kinases, particularly those involved in inflammatory signaling pathways (e.g., MAP kinases, JAKs, SYK).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol will quantify the compound's ability to inhibit a specific kinase, allowing for the determination of its potency (IC50).
-
Materials : Recombinant human kinases, corresponding peptide substrates, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™).
-
Procedure :
-
Perform a 10-point serial dilution of the test compound (e.g., starting from 10 µM).
-
In a 384-well plate, add the kinase, the substrate, and the test compound at each concentration.
-
Initiate the reaction by adding a concentration of ATP that is at or near the Km for the specific kinase. This is crucial for accurately determining the IC50 value.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the remaining kinase activity using the detection reagent, which quantifies ADP production.
-
Run parallel assays with a known inhibitor for the target kinase as a positive control and DMSO as a vehicle control.
-
-
Data Analysis : Calculate the percentage of kinase inhibition relative to the vehicle control for each concentration. Plot the inhibition curve and determine the IC50 value using a non-linear regression model.
Comparative Data Table (Template for Experimental Results)
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | Experimental Data |
| This compound | Kinase Y | Experimental Data |
| Comparator 1 (e.g., a known selective inhibitor) | Kinase X | Literature/Experimental Data |
| Comparator 2 (e.g., a broad-spectrum anti-inflammatory) | Kinase X | Literature/Experimental Data |
Cellular Target Engagement and Pathway Analysis
Once a primary target is identified, it is essential to confirm that the compound can engage this target in a cellular context and modulate downstream signaling.
Experimental Workflow: Cellular Target Engagement
Caption: Hypothesized mechanism of action in the carrageenan-induced edema model.
Comparative Efficacy Data Table (Template for Experimental Results)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| This compound | Dose 1 | Experimental Data |
| This compound | Dose 2 | Experimental Data |
| This compound | Dose 3 | Experimental Data |
| Positive Control (e.g., Diclofenac) | Effective Dose | Experimental Data |
Conclusion and Path Forward
This guide provides the scientific and logical framework necessary for a comprehensive preclinical evaluation of this compound. By following these protocols, researchers can generate a robust data package to establish its mechanism of action, potency, selectivity, and in vivo efficacy. The resulting data, when populated into the provided comparative tables, will allow for an objective, evidence-based comparison against relevant therapeutic alternatives, ultimately informing the decision to advance this promising compound through the drug development pipeline.
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Zimecki, M., Artym, J., & Kocięba, M. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10955. Retrieved from [Link]
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Sfera, C. A., et al. (2025). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. European Journal of Medicinal Chemistry, 285, 116248. Retrieved from [Link]
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Derle, D. V., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 150-154. Retrieved from [Link]
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Gautam, G., & Jachak, S. M. (2014). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). International Journal of Pharmaceutical Sciences and Research, 5(5), 1629-1635. Retrieved from [Link]
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Patel, R. V., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. Retrieved from [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][2]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]
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Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 163-178. Retrieved from [Link]
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Okokon, J. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences, 21(4), 1-18. Retrieved from [Link]
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Manitho, K., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 14(7), 646. Retrieved from [Link]
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Hosseinzadeh, L., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and their Biological Properties. Biological and Molecular Chemistry, 1(1), 117-126. Retrieved from [Link]
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A Head-to-Head Comparison of Novel MAO-B Inhibitors: 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine versus Safinamide
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neurodegenerative disease research, particularly Parkinson's disease, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of therapeutic strategy. By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can extend the efficacy of levodopa, the gold standard for Parkinson's treatment, and may exert neuroprotective effects. This guide provides a detailed comparative analysis of a novel isoxazole-based compound, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, and the clinically approved drug, Safinamide. This evaluation is intended for researchers and drug development professionals seeking to understand the nuanced differences in the pharmacological profiles of emerging and established MAO-B inhibitors.
Introduction to the Compounds
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is a research chemical characterized by its isoxazole core, a heterocyclic moiety known for its diverse biological activities.[1][2] Its structural alerts, specifically the fluorophenyl and methanamine groups attached to the isoxazole ring, suggest a potential for interaction with monoamine oxidases. As a novel compound, its full pharmacological profile is still under investigation, making a comparative study with a well-characterized agent particularly insightful.
Safinamide , marketed as Xadago®, is a third-generation, selective, and reversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3][4] Beyond its primary mechanism of MAO-B inhibition, Safinamide also exhibits non-dopaminergic properties, including the blockade of voltage-dependent sodium and calcium channels and the inhibition of glutamate release.[5][6] This multi-modal action is thought to contribute to its clinical efficacy in managing motor fluctuations in Parkinson's patients.[5]
Comparative Physicochemical Properties
A fundamental aspect of drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine (Hydrochloride) | Safinamide |
| Molecular Formula | C₁₀H₁₀ClFN₂O[7] | C₁₇H₁₉FN₂O₂[8] |
| Molecular Weight | 228.65 g/mol [7] | 302.349 g/mol [8] |
| Structure | Contains a 4-fluorophenyl group attached to an isoxazole ring with a methanamine substituent. | Features a (S)-alaninamide backbone with a 4-[(3-fluorobenzyl)oxy]benzyl substituent.[3] |
| LogP (Predicted) | Not publicly available | 2.37[3] |
| Form | Solid[7] | White to off-white solid powder[3] |
The structural differences between the two compounds are significant. 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine is a more compact molecule with a central isoxazole scaffold. In contrast, Safinamide is a larger, more flexible molecule derived from an amino acid. These structural disparities are expected to translate into distinct binding interactions with the MAO-B active site and differing ADME properties.
Mechanism of Action and In Vitro Efficacy
Both compounds are investigated for their ability to inhibit MAO-B. The following sections detail the expected signaling pathway and a comparative in vitro assessment.
The diagram below illustrates the role of MAO-B in dopamine metabolism and the therapeutic intervention of MAO-B inhibitors.
Caption: Dopamine metabolism and the action of MAO-B inhibitors.
A crucial in vitro experiment to compare these two compounds is a monoamine oxidase inhibition assay. This assay directly measures the potency and selectivity of the compounds for MAO-A and MAO-B.
| Parameter | 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine | Safinamide |
| MAO-B IC₅₀ | Data not publicly available | 98 nM[3] |
| MAO-A IC₅₀ | Data not publicly available | >580,000 nM |
| Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) | To be determined | >5918[3] |
| Reversibility | To be determined | Reversible[9] |
Safinamide is a potent and highly selective reversible inhibitor of MAO-B.[3][9] The isoxazole-based compound's potency and selectivity would need to be determined through experimental assays to enable a direct comparison. A high selectivity for MAO-B over MAO-A is clinically important to reduce the risk of hypertensive crisis, a known side effect of non-selective MAO inhibitors.[9]
Experimental Protocol: In Vitro MAO Inhibition Assay
To determine the IC₅₀ values and selectivity of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, a standardized in vitro MAO inhibition assay can be performed.
Caption: A generalized workflow for an in vitro MAO inhibition assay.
-
Reagent Preparation : Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a detection reagent are prepared according to the assay kit manufacturer's instructions.[10] Test compounds and positive controls (clorgyline for MAO-A, selegiline for MAO-B) are serially diluted in an appropriate solvent.[10]
-
Enzyme-Inhibitor Pre-incubation : The MAO enzymes are pre-incubated with the test compounds or controls for a defined period to allow for binding.
-
Reaction Initiation : The substrate is added to all wells to start the enzymatic reaction.
-
Reaction Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Signal Detection : The reaction is stopped, and the product formation is quantified using a plate reader (fluorescence or absorbance).
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Pharmacokinetic Profile
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties.
| Parameter | 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine | Safinamide |
| Bioavailability | Data not publicly available | 95%[8][11] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Data not publicly available | 1.8 - 2.8 hours[8][11] |
| Plasma Protein Binding | Data not publicly available | 88 - 90%[8][11] |
| Elimination Half-life (t₁/₂) | Data not publicly available | 20 - 30 hours[8][11] |
| Metabolism | To be determined | Primarily by amidases; minor involvement of CYP3A4[8][11] |
Safinamide exhibits favorable pharmacokinetic properties, including high bioavailability and a long half-life that allows for once-daily dosing.[8][11][12] The pharmacokinetic profile of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine would need to be established through in vivo studies in animal models.
Discussion and Future Directions
This comparative guide highlights the key attributes of the novel MAO-B inhibitor candidate, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, in the context of the clinically validated drug, Safinamide. While Safinamide's profile is well-established, the potential of the isoxazole-based compound remains to be fully elucidated.
Key areas for future investigation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine include:
-
In Vitro Potency and Selectivity : Determining the IC₅₀ values for both MAO-A and MAO-B is a critical first step to confirm its primary mechanism of action and assess its selectivity.
-
ADME Profiling : In vitro and in vivo studies are necessary to understand its absorption, distribution, metabolism, and excretion characteristics.
-
In Vivo Efficacy : Preclinical studies in animal models of Parkinson's disease are required to evaluate its ability to alleviate motor symptoms.
-
Safety and Tolerability : Comprehensive toxicology studies are essential to identify any potential adverse effects.
-
Off-Target Effects : Screening against a panel of receptors and enzymes will be important to understand its broader pharmacological profile and potential for side effects.
The isoxazole scaffold holds promise for the development of novel therapeutics.[1][2] A thorough investigation of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine will be crucial to determine if it offers any advantages over existing MAO-B inhibitors like Safinamide, such as improved potency, a more favorable side effect profile, or additional neuroprotective mechanisms.
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Caccia, C., et al. (2006). Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity. Clinical Pharmacokinetics, 45(9), 893–906. [Link]
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Abbruzzese, G., et al. (2023). Long-Term Real-World Experience with Safinamide in Patients with Parkinson's Disease. Journal of Personalized Medicine, 13(5), 834. [Link]
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Tadiparthi, K., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride, a compound often utilized in the intricate pathways of drug discovery and development. By grounding our protocols in established safety standards and the known characteristics of analogous chemical structures, we aim to equip laboratory personnel with the knowledge to manage this chemical waste stream with confidence and precision, ensuring the safety of both the individual and the environment.
Understanding the Hazard Profile: An Evidence-Based Assessment
The presence of a fluorinated phenyl group necessitates careful consideration, as the combustion of fluorinated organic compounds can produce hazardous byproducts if not conducted under controlled conditions. Furthermore, as a hydrochloride salt of an amine, the compound is expected to be acidic and corrosive.
Table 1: Inferred Hazard Classification and Key Considerations
| Hazard Classification | Description | Primary Safety Concern(s) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion can lead to adverse health effects. |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Contact with eyes can result in significant damage. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation of dust or aerosols can irritate the respiratory system. |
| Corrosivity | As a hydrochloride salt, it is likely corrosive. | Can damage living tissue and materials upon contact. |
| Environmental Hazard | Discharge into the environment should be avoided.[1] | Potential for harm to aquatic life and ecosystems. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most highly recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][3] This ensures that the compound is handled and treated in accordance with all federal, state, and local regulations.[2]
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Collection and Containerization
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips). The container must be made of a material that is resistant to corrosive and organic compounds, such as high-density polyethylene (HDPE).
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent the release of dust or vapors.[1] Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., powder, contaminated consumables) separately from liquid waste (e.g., solutions containing the compound).
Step 2: Labeling and Documentation
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[4]
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Hazard Communication: Affix appropriate hazard pictograms. Based on the inferred hazards, these would include the "Exclamation Mark" for irritant and harmful, and "Corrosion" if confirmed.
-
Waste Inventory: Maintain an accurate inventory of all hazardous waste generated in the laboratory.[5]
Step 3: Segregation and Storage
Improper storage of hazardous chemicals is a common source of laboratory accidents.
-
Incompatible Materials: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong bases and oxidizing agents.[1]
-
Ventilation and Containment: The storage area should be well-ventilated, cool, and dry.[1] Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
Step 4: Professional Disposal
-
Engage a Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Manifesting: Ensure that the waste is properly manifested according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations. The EHS office will typically manage this process.
In-Lab Neutralization: A Cautious and Limited Alternative
While professional disposal is the gold standard, in some specific and limited circumstances, in-lab neutralization of small quantities of the amine hydrochloride may be considered. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards, and in strict accordance with institutional safety protocols.
The primary goal of neutralization is to convert the hydrochloride salt to the free amine, which may then be treated as a different waste stream. However, it is crucial to recognize that the free amine may have a different and potentially more hazardous toxicological profile.
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Comprehensive Safety and Handling Guide for 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for analogous chemical structures and general best practices for handling isoxazole derivatives, amine hydrochlorides, and fluorinated organic compounds.
Hazard Identification and Risk Assessment
This compound is a research chemical for which a specific Safety Data Sheet (SDS) may not be readily available. However, based on the known hazards of structurally similar compounds such as (3-Phenyl-5-isoxazolyl)methanamine, a comprehensive risk assessment is critical.[1] The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the fluorophenyl group necessitates additional caution, as fluorinated organic compounds can have unique toxicological profiles and may require special disposal considerations.[2]
| Hazard Category | Potential Effects |
| Acute Oral Toxicity | Harmful if ingested. |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Tract Irritation | May cause irritation to the respiratory system. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][4]
-
Hand Protection: Chemically resistant gloves are essential. Given the compound's structure, nitrile or neoprene gloves are a suitable starting point.[4] For prolonged contact or when handling larger quantities, double-gloving is recommended.[2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]
-
Body Protection: A flame-resistant lab coat is required at all times.[2] For tasks with a higher potential for splashes or spills, a chemical-resistant apron or suit should be utilized.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and acid gases may be necessary.[3][5] Respirator use requires formal training and fit-testing.[8]
Caption: Decision-making workflow for chemical spill response.
Disposal Plan
All waste containing this compound, including contaminated PPE and clean-up materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers. [2]3. Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Fluorinated Compound Consideration: Due to the presence of fluorine, special disposal methods may be required. Incineration at a licensed facility is often a suitable method for the destruction of fluorinated organic compounds, but this must be done in accordance with local, state, and federal regulations. [9][10]5. Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) office for guidance. [2]
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(2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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